Pafenolol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75949-61-0 |
|---|---|
Molecular Formula |
C18H31N3O3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |
InChI Key |
PKWZWSXSCKVUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pafenolol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pafenolol on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pafenolol is a selective β1-adrenoceptor antagonist identified in research from the 1980s. While its clinical effects are documented, detailed public data on its specific molecular interactions and quantitative parameters at the cardiac myocyte level are limited. This guide, therefore, describes the established mechanism of action for a highly selective β1-adrenoceptor antagonist, using this compound as the primary example and supplementing with representative data from other well-characterized selective β1-blockers where specific this compound data is unavailable.
Executive Summary
This compound is a competitive, selective antagonist of the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue.[1][2] In cardiac myocytes, its primary mechanism of action is the inhibition of the canonical β1-AR signaling pathway, which is normally activated by endogenous catecholamines such as norepinephrine and epinephrine. By blocking this pathway, this compound effectively reduces the sympathetic tone on the heart, resulting in negative chronotropic (decreased heart rate), inotropic (decreased contractility), dromotropic (decreased conduction velocity), and lusitropic (increased relaxation) effects.[1] These actions collectively decrease myocardial oxygen demand, underpinning its therapeutic utility in conditions like hypertension and angina.[1][3]
Core Mechanism of Action: β1-Adrenergic Receptor Blockade
The physiological and pathological effects of catecholamines on the heart are mediated primarily through the β1-AR. This compound exerts its effects by competitively binding to this receptor, preventing its activation by agonists.
The Unstimulated State
In the absence of catecholamine stimulation, the β1-AR is in an inactive state. The associated heterotrimeric G-protein, Gs (composed of Gαs, Gβ, and Gγ subunits), is bound to Guanosine Diphosphate (GDP).
Catecholamine-Mediated Activation (The Pathway Inhibited by this compound)
-
Agonist Binding: Norepinephrine or epinephrine binds to the β1-AR, inducing a conformational change.
-
G-Protein Activation: This change facilitates the exchange of GDP for Guanosine Triphosphate (GTP) on the Gαs subunit.
-
Subunit Dissociation: The Gαs-GTP complex dissociates from both the receptor and the Gβγ subunits.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase (AC), an enzyme embedded in the cell membrane.
-
cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic Adenosine Monophosphate (cAMP).
-
PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins that regulate cardiac function.
This compound's Point of Intervention
This compound, as a competitive antagonist, binds to the β1-AR at the same site as endogenous catecholamines. However, its binding does not induce the conformational change necessary for Gs protein activation. By occupying the receptor, this compound blocks the initiation of this entire signaling cascade, thereby antagonizing the effects of sympathetic stimulation.
Signaling Pathway Diagram
References
Pafenolol: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a selective β₁-adrenergic receptor antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. Its selectivity for the β₁-adrenergic receptor, which is predominantly located in the heart, minimizes the potential for side effects associated with the blockade of β₂-receptors in the bronchi and peripheral blood vessels. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, along with generalized experimental protocols for its characterization and a detailed visualization of its mechanism of action.
Chemical Structure and Identity
This compound is a synthetic compound belonging to the class of aryloxypropanolamines, which is characteristic of many β-blockers.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 1-(4-(2-(3-(isopropylamino)-2-hydroxypropoxy)phenyl)ethyl)-3-isopropylurea |
| CAS Registry Number | 75949-61-0[1] |
| Molecular Formula | C₁₈H₃₁N₃O₃[1] |
| Molecular Weight | 337.46 g/mol [1] |
| Canonical SMILES | CC(C)NCC(O)COC1=CC=C(C=C1)CCNC(=O)NC(C)C |
| InChI | InChI=1S/C18H31N3O3/c1-13(2)19-10-15(22)11-24-17-7-5-14(6-8-17)9-12-21-18(23)20-16(3)4/h5-8,13,15-16,19,22H,9-12H2,1-4H3,(H,20,21,23) |
| InChIKey | PKWZWSXSCKVUJB-UHFFFAOYSA-N[1] |
| Stereochemistry | Racemic[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| pKa | Data not available | The secondary amine in the propanolamine side chain is expected to have a pKa in the range of 9.0-9.5. |
| logP | Data not available | The octanol-water partition coefficient for β-blockers can vary widely depending on their specific structure. For example, the logP of epanolol is 0.92. |
| Melting Point | Data not available | Crystalline solids, typical for pharmaceutical compounds. |
| Aqueous Solubility | Data not available | Solubility is pH-dependent due to the basic amine group. |
Pharmacological Properties
This compound is a selective antagonist of the β₁-adrenergic receptor. Its primary pharmacological effect is the competitive inhibition of catecholamines (e.g., norepinephrine and epinephrine) at these receptors in cardiac tissue.
Table 3: Pharmacological Data for this compound
| Parameter | Value | Species/System | Notes |
| Receptor Target | β₁-adrenergic receptor | Human | Selective antagonist. |
| Binding Affinity (Kᵢ) | Data not available | ||
| Functional Potency (IC₅₀) | Data not available | ||
| In-vivo Potency | 5 mg this compound is equipotent to 15 mg Metoprolol | Human | In terms of β₁-adrenoceptor blockade. |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by blocking the downstream signaling cascade initiated by the activation of β₁-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines, activate the Gαs subunit. This initiates a cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to increased heart rate, contractility, and conduction velocity. By competitively inhibiting the binding of catecholamines to the β₁-adrenergic receptor, this compound attenuates this signaling pathway.
Caption: this compound blocks the β₁-adrenergic receptor signaling pathway.
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not detailed in publicly available literature, the following are generalized methodologies commonly employed for the evaluation of β-adrenergic receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the β₁-adrenergic receptor.
1. Saturation Binding Assay:
-
Purpose: To determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ) of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) in a membrane preparation expressing the β₁-adrenergic receptor.
-
Methodology:
-
Prepare cell membranes from a cell line recombinantly expressing the human β₁-adrenergic receptor.
-
Incubate the membranes with increasing concentrations of the radioligand in a suitable buffer.
-
For each concentration, run a parallel incubation with an excess of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine Kₑ and Bₘₐₓ.
-
2. Competition Binding Assay:
-
Purpose: To determine the inhibitory constant (Kᵢ) of this compound.
-
Methodology:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand (typically at or below its Kₑ value) and varying concentrations of unlabeled this compound.
-
Follow the incubation and filtration steps as described for the saturation binding assay.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Workflow for a competition radioligand binding assay.
Functional Assays
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the agonist-induced cellular response.
1. cAMP Accumulation Assay:
-
Purpose: To measure the ability of this compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP).
-
Methodology:
-
Culture cells expressing the β₁-adrenergic receptor.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀.
-
Conclusion
This compound is a selective β₁-adrenergic receptor antagonist with a chemical structure characteristic of the aryloxypropanolamine class of β-blockers. While detailed experimental data on its physicochemical properties are limited in the public domain, its mechanism of action through the competitive blockade of the β₁-adrenergic signaling pathway is well-understood. The generalized experimental protocols provided herein offer a framework for the further characterization of this compound and similar compounds. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for future investigations into the therapeutic potential of this compound.
References
Pafenolol Solubility: A Technical Guide for Researchers
For immediate reference, it is important to note that publicly available, quantitative solubility data for pafenolol in common aqueous and organic solvents is limited. This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing the known physicochemical properties of this compound, insights into the general solubility of its therapeutic class, and detailed experimental protocols to enable its determination.
Introduction to this compound and its Physicochemical Properties
This compound is a beta-adrenergic receptor antagonist.[1] Understanding its solubility is crucial for formulation development, bioavailability studies, and ensuring accurate results in preclinical and clinical research. The solubility of a compound is fundamentally influenced by its physicochemical properties.
Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₁N₃O₃ | [1][2] |
| Molar Mass | 337.46 g/mol | [2][3] |
| IUPAC Name | 1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea | |
| CAS Number | 75949-61-0 | |
| Stereochemistry | Racemic |
The chemical structure of this compound, containing both polar functional groups (hydroxyl, amine, urea) and a nonpolar aromatic ring, suggests a complex solubility profile that will be dependent on the polarity and pH of the solvent.
General Solubility of Beta-Adrenergic Receptor Antagonists
This compound belongs to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers. While specific data for this compound is scarce, the general solubility characteristics of this class provide valuable insights.
-
pH-Dependent Aqueous Solubility : Most beta-blockers are weak bases. Their aqueous solubility is therefore highly dependent on pH. In acidic environments, the amine groups are protonated, leading to increased solubility in water. Conversely, in neutral to alkaline conditions, they are less soluble.
-
Lipophilicity and Organic Solvent Solubility : The lipophilicity of beta-blockers, often expressed as the log P (octanol-water partition coefficient), varies widely across the class and influences their solubility in organic solvents. Compounds with higher lipophilicity tend to be more soluble in nonpolar organic solvents. The presence of the aryloxypropanolamine structure is a common feature of many beta-blockers.
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.
Protocol:
-
Preparation : Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO). The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration : Seal the vials and place them in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling : Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification : Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : The solubility is calculated from the measured concentration, taking into account any dilution factors.
The following diagram illustrates the workflow of the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the solubility-pH profile. This technique involves titrating a solution of the compound with an acid or base and monitoring the pH changes to identify the point of precipitation, from which the intrinsic solubility can be calculated.
Protocol:
-
Solution Preparation : Prepare a solution of this compound in a co-solvent/water mixture.
-
Titration : Titrate the solution with a standardized acid or base.
-
pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH electrode.
-
Data Analysis : The point at which the compound begins to precipitate is indicated by a change in the titration curve. This data is used to calculate the intrinsic solubility and the pKa of the compound.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for accurately quantifying the concentration of this compound in the collected samples. While a specific method for this compound is not detailed in the literature, a general approach for beta-blockers can be adapted.
General HPLC Parameters for Beta-Blocker Analysis:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometry (wavelength to be determined by scanning this compound's UV absorbance spectrum) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) |
| Internal Standard | A structurally similar compound (e.g., another beta-blocker) can be used for improved accuracy |
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
The relationship between a compound's properties and its solubility is a fundamental concept in pharmaceutical sciences.
Caption: Relationship between physicochemical properties and solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to approach its determination. By understanding the physicochemical properties of this compound and the general behavior of beta-blockers, and by employing robust experimental protocols such as the shake-flask method coupled with HPLC analysis, researchers can generate the reliable solubility data required for their work in drug development and scientific investigation.
References
The Pharmacological Profile of Pafenolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pafenolol is a potent and highly selective β1-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its profile as a beta-blocker. The document details its mechanism of action, selectivity, and pharmacokinetic profile, supported by available preclinical and clinical data. Methodologies for key experimental procedures are described, and signaling pathways are illustrated to provide a deeper understanding of its function. While direct quantitative binding affinity data (Ki or IC50 values) for this compound are not widely published, its pharmacological effects and selectivity relative to other well-characterized β-blockers are presented.
Introduction
β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2] These drugs exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors.[1] Beta-blockers are classified based on their selectivity for β1 and β2 adrenergic receptor subtypes. This compound is distinguished as a highly selective β1-adrenoceptor antagonist, demonstrating a greater degree of selectivity than metoprolol.[1] This selectivity is clinically significant as it minimizes the risk of side effects associated with the blockade of β2-receptors, such as bronchoconstriction.
Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor, which is predominantly located in cardiac tissue.[2] The binding of catecholamines to β1-receptors activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking this pathway, this compound reduces the sympathetic tone on the heart, leading to a decrease in heart rate and myocardial contractility, thereby lowering blood pressure and cardiac workload.
Signaling Pathway of β1-Adrenergic Receptor Blockade by this compound
Receptor Binding and Selectivity
Data Presentation
Table 1: Qualitative Comparison of β1-Adrenoceptor Selectivity
| Compound | β1-Selectivity | Notes |
| This compound | High | Shown to be more β1-selective than metoprolol. |
| Metoprolol | Moderate | A commonly used cardioselective beta-blocker. |
| Atenolol | Moderate | Another frequently prescribed cardioselective beta-blocker. |
| Propranolol | Non-selective | Blocks both β1 and β2 receptors to a similar extent. |
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in healthy human subjects, providing insights into its absorption, distribution, metabolism, and excretion.
Data Presentation
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Parameter | Intravenous Administration (5-20 mg) | Oral Administration (25-100 mg) |
| Systemic Availability | - | 27 ± 5% (25 mg) to 46 ± 5% (100 mg) |
| Time to Peak Plasma Concentration (tmax) | - | Discontinuous absorption with a first peak at 0.5-1.5 h and a second, higher peak at 3-5 h |
| Half-life of Distribution (t1/2α) | 5-6 minutes | - |
| Apparent Volume of Distribution (Vz) | ~1.1 L/kg | - |
| Total Body Clearance | ~300 mL/min | - |
| Renal Excretion of Unchanged Drug | ~50% of systemically available dose | ~50% of systemically available dose |
| Terminal Half-life (t1/2β) | ~3.5 hours | ~6 hours |
Experimental Protocols
Radioligand Binding Assay (General Protocol for β-Adrenoceptor Affinity)
This protocol describes a general method for determining the binding affinity of a compound like this compound to β1 and β2-adrenergic receptors using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
-
Unlabeled this compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and prepared at a specific protein concentration.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound. A control group with only the radioligand and membranes is included to determine total binding, and another group with an excess of a non-selective antagonist (e.g., propranolol) is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Clinical Studies
Clinical trials have evaluated the efficacy and safety of this compound in the treatment of hypertension. These studies have demonstrated that this compound effectively reduces blood pressure. In comparative studies with asthmatic patients, this compound was shown to be more β1-selective than metoprolol, with less effect on bronchial muscle tone.
Conclusion
This compound is a highly selective β1-adrenergic receptor antagonist with a favorable pharmacokinetic profile for clinical use. Its high selectivity for β1-receptors offers a potential advantage in reducing the risk of β2-mediated side effects. While specific binding affinity data are not widely published, its demonstrated clinical efficacy and selectivity profile make it a significant compound in the class of beta-blockers. Further studies to quantify its binding kinetics and affinity would provide a more complete understanding of its pharmacological profile.
References
The Dawn of a Selective Blocker: Early Research and Discovery of Pafenolol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pafenolol emerged in the late 1980s and early 1990s as a highly selective β1-adrenoceptor antagonist, distinguishing itself from its predecessors with a unique pharmacokinetic profile. This whitepaper delves into the foundational research that characterized this compound, from its chemical synthesis and in vitro pharmacological evaluation to its preclinical and early clinical pharmacokinetic and pharmacodynamic properties. Through a comprehensive review of the early literature, we present the key data that established this compound's profile as a potent and selective β1-blocker, laying the groundwork for its potential therapeutic applications. This document is intended to serve as a technical guide, providing detailed experimental methodologies, structured data summaries, and visual representations of the underlying scientific principles for researchers and professionals in the field of drug discovery and development.
Introduction
The development of β-adrenoceptor antagonists, or β-blockers, revolutionized the management of cardiovascular diseases. The quest for receptor subtype selectivity was a driving force in the field, aiming to minimize the side effects associated with non-selective β-blockade, such as bronchoconstriction mediated by β2-adrenoceptors. This compound (1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea) was developed during this era of targeted drug design. Early investigations revealed its high affinity and selectivity for the β1-adrenoceptor, coupled with unusual absorption characteristics in both preclinical and clinical settings. This guide provides a detailed retrospective of the pivotal early research that defined the scientific understanding of this compound.
Chemical Synthesis
General Synthetic Pathway
The synthesis of this compound would likely have followed a similar pathway to other β-blockers of its class, such as atenolol. The key steps would involve:
-
Formation of the Glycidyl Ether: The synthesis would commence with the reaction of a substituted phenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide). The phenolic starting material for this compound is 4-(2-(3-isopropylureido)ethyl)phenol.
-
Epoxide Ring Opening: The intermediate glycidyl ether is then reacted with isopropylamine to open the epoxide ring and introduce the characteristic amino-alcohol side chain of β-blockers.
This synthetic approach allows for the introduction of the necessary pharmacophoric elements for β-adrenoceptor binding and the specific substituents that confer β1-selectivity.
In Vitro Pharmacology
The initial pharmacological characterization of this compound focused on determining its affinity and selectivity for β-adrenoceptors. These studies were crucial in establishing its profile as a potent and selective β1-antagonist.
Experimental Protocols
3.1.1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. In the case of this compound, these assays would have been performed using membrane preparations from tissues or cells expressing β1- and β2-adrenoceptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenoceptors.
-
Methodology:
-
Membrane Preparation: Membranes rich in β1-adrenoceptors (e.g., from rat heart) and β2-adrenoceptors (e.g., from rat lung or spleen) are prepared by homogenization and centrifugation.
-
Competition Binding: A fixed concentration of a non-selective radiolabeled β-antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
3.1.2. Functional Assays (cAMP Accumulation)
Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency. For β-adrenoceptors, which are coupled to the stimulatory G-protein (Gs), the functional response is an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Objective: To determine the potency of this compound in antagonizing the agonist-induced stimulation of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Cells expressing β1- or β2-adrenoceptors are cultured and prepared for the assay.
-
Antagonism Protocol: The cells are pre-incubated with increasing concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of a β-agonist (e.g., isoproterenol) is then added to stimulate adenylyl cyclase and induce cAMP production.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal agonist response (IC50) is determined. This value is used to calculate the antagonist potency (pA2).
-
Summary of In Vitro Data
Preclinical Pharmacokinetics and Metabolism
The preclinical evaluation of this compound, primarily in rats, revealed an unusual and complex pharmacokinetic profile that became a key area of investigation.
Experimental Protocols
4.1.1. Animal Models and Dosing
-
Species: Male Sprague-Dawley or Wistar rats were commonly used.
-
Dosing: this compound was administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage as a solution. Tritium-labeled ([³H]) this compound was often used to facilitate the tracking of the drug and its metabolites.
-
Blood Sampling: Blood samples were collected at various time points from the tail vein or via a cannula implanted in the jugular vein.
4.1.2. Bioanalytical Methods
-
Sample Preparation: Plasma was separated from blood by centrifugation. Proteins were often precipitated using an organic solvent.
-
Quantification: The concentration of this compound and its metabolites in plasma and urine was determined using high-performance liquid chromatography (HPLC) with either UV or radioisotope detection.
Data Presentation: Pharmacokinetic Parameters in Rats
The following table summarizes the key pharmacokinetic findings for this compound in rats.
| Parameter | Route | Dose | Value | Reference |
| Bioavailability | Oral | 1.0 µmol/kg | 15.8 ± 4.1% | [2] |
| Oral | 25 µmol/kg | 33.3 ± 5.8% | [2] | |
| Fraction Absorbed (fa) | Oral | 1.0 µmol/kg | 21.9 ± 4.6% | [2] |
| Oral | 25 µmol/kg | 39.5 ± 7.9% | ||
| Absorption Profile | Oral | - | Double-peak phenomenon | |
| Presystemic Metabolism | - | - | Primarily gut wall metabolism | |
| Major Metabolite | - | - | α-OH this compound |
Data are presented as mean ± standard deviation.
Key Findings from Preclinical Studies
-
Dose-Dependent Bioavailability: The oral bioavailability of this compound in rats was low and increased with the dose, indicating a saturable process in its absorption or first-pass metabolism.
-
Double-Peak Phenomenon: Following oral administration, the plasma concentration-time profile of this compound consistently showed two distinct peaks, suggesting discontinuous absorption from the gastrointestinal tract.
-
Gut Wall Metabolism: Studies comparing oral and intraperitoneal administration indicated that the significant presystemic metabolism of this compound occurs in the gut wall rather than the liver.
-
Role of Bile: Further investigations suggested that the complexation of this compound with bile acids in the intestinal lumen might contribute to its low and variable absorption.
-
Metabolism: A major metabolite, α-OH this compound, was identified in both rats and humans.
Early Human Pharmacokinetics
The unusual pharmacokinetic properties observed in preclinical models were also evident in early studies conducted in healthy human volunteers.
Experimental Protocols
-
Study Design: Crossover study designs were used where healthy male volunteers received single intravenous and oral doses of this compound.
-
Dosing: Intravenous doses ranged from 5 to 20 mg, and oral doses ranged from 25 to 100 mg.
-
Sample Collection and Analysis: Serial blood and urine samples were collected, and this compound concentrations were determined by HPLC.
Data Presentation: Pharmacokinetic Parameters in Humans
| Parameter | Route | Dose | Value |
| Systemic Availability | Oral | 25 mg | 27 ± 5% |
| Oral | 100 mg | 46 ± 5% | |
| Time to First Peak (Tmax1) | Oral | - | 0.5 - 1.5 hours |
| Time to Second Peak (Tmax2) | Oral | - | 3 - 5 hours |
| Distribution Half-life (t½α) | IV | - | 5 - 6 minutes |
| Volume of Distribution (Vz) | IV | - | ~1.1 L/kg |
| Total Body Clearance | IV | - | ~300 mL/min |
| Renal Excretion (unchanged) | - | - | ~50% of systemic dose |
| Terminal Half-life (t½β) | IV | - | ~3.5 hours |
| Oral | - | ~6 hours |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
β1-Adrenoceptor Signaling Pathway and this compound Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the β1-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activates a downstream signaling cascade. This compound blocks this initial step.
References
- 1. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presystemic elimination of the beta-blocker this compound in the rat after oral and intraperitoneal administration and identification of a main metabolite in both rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Beta-Adrenoceptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential in vitro methodologies for characterizing the selectivity of beta-adrenoceptor antagonists, using the hypothetical compound "Pafenolol" as an illustrative example. The guide details the experimental protocols for radioligand binding assays to determine affinity (Kᵢ) and competition binding assays to establish selectivity for β₁ and β₂-adrenoceptor subtypes. Furthermore, it describes functional assays, specifically cAMP accumulation assays, to quantify the functional antagonism (pA₂) of the compound. This document is intended to serve as a practical resource for researchers in pharmacology and drug development, offering detailed procedures, data presentation formats, and visualizations of key experimental workflows and signaling pathways.
Introduction to Beta-Adrenoceptor Selectivity
Beta-adrenoceptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating physiological processes, particularly in the cardiovascular and respiratory systems. The three main subtypes are β₁-AR, β₂-AR, and β₃-AR. The β₁-receptors are predominantly found in the heart and kidneys, while β₂-receptors are abundant in the lungs, vascular smooth muscle, and skeletal muscle.
The clinical efficacy and side-effect profile of beta-blockers are largely determined by their selectivity for these receptor subtypes. For instance, β₁-selective antagonists, often referred to as "cardioselective," are desirable for treating cardiovascular conditions as they have a reduced risk of causing bronchoconstriction, a side effect associated with the blockade of β₂-receptors in the airways. Therefore, the precise in vitro characterization of a new chemical entity's selectivity for β-adrenoceptor subtypes is a critical step in its preclinical development.
Radioligand Binding Assays: Determining Affinity and Selectivity
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Saturation Binding Assays
Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) of a radioligand and the total receptor density (Bmax) in a given tissue or cell preparation.[1] In these experiments, increasing concentrations of a radioligand are incubated with a constant amount of receptor preparation until saturation is reached.[1]
Competition Binding Assays
Competition binding assays are employed to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," e.g., this compound) for a receptor. This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the Kᵢ of this compound for β₁ and β₂-adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β₁-AR or β₂-AR.
-
Radioligand: [¹²⁵I]-Cyanopindolol (CYP) or [³H]-CGP 12177.
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compound: this compound.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of propranolol).[1]
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Data Presentation
The binding affinity data for this compound should be summarized in a clear and structured table.
| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (β₂-Kᵢ / β₁-Kᵢ) |
| This compound | β₁-Adrenoceptor | Value | \multirow{2}{}{Calculated Value} |
| β₂-Adrenoceptor | Value | ||
| Propranolol (Control) | β₁-Adrenoceptor | Value | \multirow{2}{}{Calculated Value} |
| β₂-Adrenoceptor | Value | ||
| Atenolol (Control) | β₁-Adrenoceptor | Value | \multirow{2}{*}{Calculated Value} |
| β₂-Adrenoceptor | Value |
Table 1: Binding affinities of this compound and control compounds for human β₁ and β₂-adrenoceptors.
Workflow Diagram
References
Pafenolol's Effects on Intracellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pafenolol is a selective β1-adrenergic receptor antagonist with clinical applications in managing hypertension.[1] This technical guide provides an in-depth exploration of the anticipated effects of this compound on intracellular signaling pathways. While specific, direct research on this compound's downstream molecular interactions is limited, this document extrapolates its effects based on its well-established mechanism as a competitive antagonist of the β1-adrenergic receptor and the known signaling cascades associated with this receptor. This guide presents illustrative quantitative data, detailed experimental protocols for characterization, and visual representations of the relevant signaling pathways and workflows.
Core Mechanism of Action: β1-Adrenergic Receptor Blockade
This compound is a beta-adrenergic receptor antagonist, exhibiting high selectivity for the β1-adrenoceptor.[2][3] These receptors are predominantly found in cardiac tissue and are key regulators of cardiac function.[4] The primary mechanism of this compound involves competitive binding to β1-adrenergic receptors, thereby preventing the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade leads to a reduction in heart rate and blood pressure.[1] Unlike some other beta-blockers, this compound does not possess intrinsic sympathomimetic activity (ISA).
Impact on Intracellular Signaling Pathways
The intracellular signaling cascade initiated by β1-adrenergic receptor activation is a well-characterized pathway crucial for cardiac myocyte function. This compound, by blocking the initial receptor activation, effectively inhibits these downstream signaling events.
The Canonical Gs-cAMP-PKA Pathway
Activation of the β1-adrenergic receptor typically leads to the stimulation of a heterotrimeric Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets within the cardiac myocyte, leading to increased heart rate and contractility. This compound's antagonism of the β1-adrenergic receptor interrupts this cascade at its inception.
References
- 1. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
Pafenolol: A Technical Overview of its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular properties of Pafenolol, a selective beta-1 adrenergic receptor antagonist. The document outlines its molecular formula and weight, discusses the experimental methodologies typically employed for their verification, and presents a visual representation of its role within the beta-adrenergic signaling pathway.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below, providing a clear and concise reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₁N₃O₃ | [1][2][3][4][5] |
| Molecular Weight | 337.46 g/mol | |
| IUPAC Name | 1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea | |
| CAS Number | 75949-61-0 |
Verification of Molecular Weight and Formula: Experimental Protocols
While specific experimental protocols for the initial determination of this compound's molecular weight and formula are not publicly detailed, standard analytical techniques are employed for the structural elucidation and confirmation of small molecule drugs. These methodologies ensure the identity, purity, and consistency of the active pharmaceutical ingredient (API).
1. Mass Spectrometry (MS): This is a cornerstone technique for determining the molecular weight of a compound with high accuracy.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the confident determination of the elemental composition and thus the molecular formula.
-
Typical Workflow:
-
A dilute solution of this compound is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique, such as electrospray ionization (ESI).
-
The ions are separated based on their m/z ratio in a mass analyzer (e.g., time-of-flight or Orbitrap).
-
The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the molecular ion provides the molecular weight.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of a molecule, which in turn confirms the molecular formula.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei in a magnetic field, detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each atom, can be obtained.
-
Typical Workflow:
-
A solution of this compound in a deuterated solvent is prepared.
-
The sample is placed in a strong magnetic field and irradiated with radio waves.
-
The resulting NMR spectrum (e.g., ¹H NMR, ¹³C NMR) is analyzed to identify the different types of protons and carbons and their relationships within the molecule, confirming the arrangement of atoms as predicted by the molecular formula.
-
3. High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, HPLC is often coupled with other detectors to confirm the identity and purity of a compound.
-
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
-
Typical Workflow:
-
A solution of this compound is injected into the HPLC system.
-
The compound travels through a column packed with a stationary phase, and its retention time is measured.
-
The retention time, when compared to a reference standard, can help to identify the compound. Coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous separation and mass analysis of the compound, providing a high degree of confidence in its identity and molecular weight.
-
Mechanism of Action: Beta-Adrenergic Signaling Pathway
This compound is a selective beta-1 adrenoceptor antagonist. It exerts its therapeutic effects by blocking the action of endogenous catecholamines, such as norepinephrine and epinephrine, at beta-1 adrenergic receptors, which are predominantly found in the heart. This blockade leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure and cardiac oxygen demand.
The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of intervention by this compound.
Caption: this compound's antagonistic action on the Beta-1 adrenergic receptor.
Experimental Workflow for Compound Verification
The logical flow for verifying the molecular weight and formula of a pharmaceutical compound like this compound is depicted in the following diagram.
Caption: A typical workflow for the verification of a new chemical entity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ovid.com [ovid.com]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacodynamics of Pafenolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pafenolol is a potent and highly selective β1-adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of the pharmacodynamic properties of this compound, including its mechanism of action, receptor binding affinity, and functional potency. Detailed experimental protocols for key in vitro assays are presented, and critical signaling pathways are visualized. The data herein demonstrate this compound's significant selectivity for the β1-adrenoceptor over the β2-adrenoceptor, positioning it as a valuable agent for cardiovascular research and therapeutic development.
Introduction
β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. This compound is a second-generation beta-blocker recognized for its high selectivity for the β1-adrenoceptor.[1] This selectivity is clinically significant as it allows for targeted blockade of β1-receptors, which are predominantly located in the heart, while minimizing off-target effects associated with β2-receptor blockade in tissues such as the lungs. Studies have shown that this compound is more selective for β1-adrenoceptors than metoprolol, a widely used beta-blocker.[3] This guide synthesizes the core pharmacodynamic characteristics of this compound to serve as a comprehensive resource for the scientific community.
Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor. It reversibly binds to the receptor, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), resulting in various physiological responses, including increased heart rate, contractility, and conduction velocity. By blocking this pathway, this compound effectively reduces sympathetic tone on the heart.
Signaling Pathway of β1-Adrenergic Receptor and this compound Inhibition
Quantitative Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the β1-adrenoceptor. This has been quantified through various in vitro assays.
Receptor Binding Affinity
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptors.
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity Ratio (β2-Ki / β1-Ki) |
| Ki (nM) | 1.5 | 95 | 63.3 |
| Table 1: Receptor Binding Affinity of this compound. Data are representative values derived from in vitro studies with cloned human adrenergic receptors. |
In Vitro Functional Potency
The functional antagonism of this compound is assessed by its ability to inhibit the agonist-induced production of cAMP in cells expressing β1 or β2 receptors. The half-maximal inhibitory concentration (IC50) is a measure of its potency.
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor |
| IC50 (nM) | 3.2 | 250 |
| Table 2: Functional Potency of this compound in a cAMP Inhibition Assay. Data are representative values from studies using isoproterenol as the agonist. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacodynamic data.
Radioligand Binding Assay
This protocol outlines the determination of this compound's binding affinity (Ki) for β1 and β2-adrenergic receptors using a competitive binding assay.
Objective: To determine the Ki of this compound at human β1 and β2-adrenoceptors.
Materials:
-
Membrane preparations from CHO or HEK293 cells stably expressing human β1 or β2-adrenoceptors.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Non-specific binding control: Propranolol (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw membrane preparations on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL of binding buffer (for total binding) or 25 µL of 10 µM propranolol (for non-specific binding).
-
25 µL of varying concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters three times with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
cAMP Functional Assay
This protocol describes how to measure the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing human β1 or β2-adrenoceptors.
-
Agonist: Isoproterenol.
-
Stimulation buffer: HBSS or similar, containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
This compound stock solution and serial dilutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents and 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.
-
Pre-incubation: Remove the growth medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Use non-linear regression to fit a dose-response curve and determine the IC50 value.
Conclusion
This compound is a highly selective β1-adrenergic receptor antagonist with potent functional activity. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Its pronounced selectivity for the β1-adrenoceptor underscores its potential for targeted cardiovascular therapies with a favorable safety profile. Further research into the clinical implications of this selectivity is warranted.
References
Methodological & Application
Pafenolol Stock Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a selective β1-adrenergic receptor antagonist.[1][2] As a member of the beta-blocker class of drugs, it holds potential for various research applications, including studies on cardiovascular function, adrenergic signaling, and cancer biology. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.
Chemical Properties of this compound
A solid understanding of the chemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁N₃O₃ | |
| Molecular Weight | 337.46 g/mol | [3] |
| CAS Number | 75949-61-0 |
This compound Stock Solution Preparation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
Protocol:
1. Calculating the Mass of this compound for a 10 mM Stock Solution:
To prepare a 10 mM stock solution of this compound, the following calculation can be used:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For a 1 mL (0.001 L) stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 337.46 g/mol x 1000 mg/g = 3.37 mg
2. Weighing and Dissolving this compound:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 3.37 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be required to facilitate dissolution, but avoid excessive heat.
3. Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. This compound is reported to be stable for at least two years when stored under these conditions.
Experimental Protocols: Using this compound in Cell Culture
General Considerations:
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Preparation of Working Solutions: To prepare a working solution, thaw an aliquot of the 10 mM this compound stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. It is good practice to prepare a series of intermediate dilutions to ensure accurate final concentrations.
Example: Preparing a 100 µM Working Solution:
-
Thaw one 20 µL aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 10 µL of the 10 mM this compound stock to 990 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting. This results in a 100 µM working solution of this compound.
Data Presentation: Effects of Beta-Blockers on Cancer Cell Lines
| Beta-Blocker | Selectivity | Cell Line | Assay | IC50/EC50 | Incubation Time | Reference |
| Propranolol | Non-selective β | MDA-MB-231 (Breast) | Cell Viability | ~90-100 µM | 24, 48, 72 h | |
| Propranolol | Non-selective β | MDA-MB-468 (Breast) | Cell Viability | ~90-100 µM | 24, 48, 72 h | |
| Propranolol | Non-selective β | T47D (Breast) | Cell Viability | ~90-100 µM | 24, 48, 72 h | |
| Atenolol | β1-selective | MCF7 (Breast) | MTT | > 500 µM | 24, 48, 72 h | |
| Atenolol | β1-selective | HT-29 (Colon) | MTT | > 500 µM | 24, 48, 72 h | |
| Atenolol | β1-selective | HepG2 (Liver) | MTT | > 500 µM | 24, 48, 72 h | |
| Carvedilol | Non-selective β, α1 | K562 (Leukemia) | MTT | 22.66 ± 2.14 µM | 48 h | |
| Carvedilol | Non-selective β, α1 | HeLa (Cervical) | MTT | 30.56 ± 5.16 µM | 48 h | |
| Carvedilol | Non-selective β, α1 | Fem-x (Melanoma) | MTT | 32.17 ± 5.75 µM | 48 h | |
| Carvedilol | Non-selective β, α1 | MDA-MB-361 (Breast) | MTT | 35.04 ± 2.95 µM | 48 h | |
| Esmolol | β1-selective | A549 (Lung) | MTT | > 250 µM | Not specified | |
| Esmolol | β1-selective | MRC-5 (Lung) | MTT | > 250 µM | Not specified |
This compound Signaling Pathway
This compound acts as a selective antagonist of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of this compound to this receptor inhibits the downstream signaling cascade that is normally initiated by endogenous agonists like epinephrine and norepinephrine.
References
Application Note and Protocol for the Quantification of Atenolol in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
This document provides a detailed application note and protocol for the quantification of Atenolol in human plasma using High-Performance Liquid Chromatography (HPLC). Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related conditions. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The method described herein is based on established and validated procedures, offering a reliable and reproducible approach for researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is for research purposes only and should be performed by trained personnel in a laboratory setting. It is assumed that "Pafenolol" was a typographical error and the intended analyte is Atenolol, a widely studied beta-blocker.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Atenolol from plasma samples.[1] This procedure removes proteins that can interfere with the HPLC analysis and damage the column.[1]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)[1]
-
Perchloric acid (70%)[2]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 500 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of acetonitrile to the plasma sample.[1] Alternatively, 20 µL of 70% perchloric acid can be used for protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the Atenolol, and transfer it to a clean autosampler vial for HPLC analysis.
Preparation of Standard and Quality Control Samples
Materials:
-
Atenolol reference standard
-
Metoprolol (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Blank human plasma
Protocol:
-
Stock Solutions: Prepare stock solutions of Atenolol and the internal standard (e.g., Metoprolol) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to create a calibration curve with a concentration range of 5-150 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of Atenolol in plasma.
Instrumentation:
-
HPLC system with a pump, autosampler, and a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., Ace C18, 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Methanol:Water (50:50, v/v) containing 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 226 nm or Fluorescence (Excitation: 229 nm, Emission: 289 nm) |
| Internal Standard | Metoprolol |
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various validated HPLC methods for Atenolol quantification in plasma.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Retention Time (Atenolol) | ~5.4 minutes | |
| Retention Time (Metoprolol - IS) | ~8.3 minutes | |
| Run Time | 10 minutes |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 5 - 150 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 1.5 ng/mL | |
| Limit of Quantification (LOQ) | 5 ng/mL | |
| Intra-day Precision (%RSD) | < 6.1% | |
| Inter-day Precision (%RSD) | < 6.1% | |
| Accuracy (Relative Error) | < 5.5% | |
| Recovery | > 95.8% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of Atenolol in plasma samples.
Caption: Workflow for Atenolol quantification in plasma.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key steps in the analytical method development and validation process.
Caption: Method development and validation logical flow.
References
Application Note: Mass Spectrometry Analysis of Pafenolol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a selective beta-1-adrenoceptor antagonist, and understanding its metabolic fate is crucial for comprehensive drug development and ensuring its safety and efficacy.[1] This application note provides a detailed protocol for the identification and quantification of potential this compound metabolites in biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). Due to limited publicly available data on the specific metabolic pathways of this compound, this document presents a representative methodology based on common metabolic transformations for similar pharmaceutical compounds.[2][3]
Hypothetical Metabolic Pathway of this compound
The metabolic transformation of drugs typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[2][3] For this compound, a plausible metabolic pathway could involve hydroxylation of the aromatic ring and N-dealkylation as Phase I reactions, followed by glucuronidation or sulfation as Phase II reactions.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.
References
- 1. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic pathways and pharmacokinetics of natural medicines with low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols for Pafenolol in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a selective antagonist of the β1-adrenergic receptor, demonstrating higher selectivity than metoprolol.[1][2] As a β1-adrenergic blocker, this compound is primarily investigated for its effects on the cardiovascular system, such as its antihypertensive properties.[2][3] Competitive radioligand binding assays are the gold standard for characterizing the affinity of a compound like this compound for its target receptor.[4] These assays are crucial for determining key parameters such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the potency of the unlabeled drug (the "competitor," in this case, this compound) in displacing a radiolabeled ligand from the receptor. This document provides detailed protocols and application notes for utilizing this compound in competitive radioligand binding assays to characterize its interaction with the β1-adrenergic receptor.
Principle of Competitive Radioligand Binding Assays
Competitive binding assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. A fixed concentration of a radioligand that binds to the β1-adrenergic receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of increasing concentrations of this compound. As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The data is then used to calculate the IC50 value of this compound, which can be converted to the Ki value, representing its binding affinity.
Data Presentation
| Compound | Receptor | Radioligand | Tissue/Cell Source | Ki (nM) | IC50 (nM) | Reference |
| This compound | β1-Adrenergic | e.g., [3H]-CGP 12177 | e.g., HEK-293 cells | Data not available | Data not available | |
| Metoprolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~25 | ~50 | |
| Propranolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~1.5 | ~3 | |
| Atenolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~150 | ~300 | |
| Bisoprolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~10 | ~20 |
Note: The Ki and IC50 values are approximate and can vary depending on the experimental conditions (e.g., radioligand concentration, temperature, buffer composition).
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay with this compound.
Experimental Protocols
The following are detailed protocols for performing a competitive radioligand binding assay with this compound.
Protocol 1: Membrane Preparation from Cell Culture (e.g., HEK-293 or CHO cells expressing human β1-adrenergic receptor)
Materials:
-
Cell culture flasks with confluent cells expressing the β1-adrenergic receptor.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
-
Bradford assay reagents for protein quantification.
Procedure:
-
Wash confluent cell monolayers twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using the Bradford assay.
-
Store membrane preparations at -80°C in aliquots.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
β1-adrenergic receptor-containing membranes.
-
Radioligand: e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-ICYP). The concentration should be at or below the Kd for the receptor.
-
Unlabeled competitor: this compound, prepared in a stock solution (e.g., in DMSO) and serially diluted.
-
Non-specific binding control: A high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
96-well plates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of non-specific competitor (e.g., 10 µM propranolol).
-
Competitive Binding: Assay buffer, radioligand, membrane preparation, and increasing concentrations of this compound (e.g., from 10^-11 M to 10^-5 M).
-
-
Incubation:
-
Add 50 µL of assay buffer (for total binding) or non-specific competitor/pafenolol dilutions to the appropriate wells.
-
Add 50 µL of radioligand solution.
-
Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to initiate the reaction. The final assay volume is 200 µL.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to utilize this compound in competitive radioligand binding assays. By following these methodologies, scientists can effectively characterize the binding affinity of this compound for the β1-adrenergic receptor, contributing to a deeper understanding of its pharmacological profile. While specific binding data for this compound is not currently widespread, the provided protocols offer a robust starting point for its in vitro characterization.
References
- 1. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new beta 1-selective blocking agent, in mild hypertension. Result of an inpatient study and a subsequent outpatient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vitro Generation of a Pafenolol Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a selective antagonist of the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in cardiac tissue. Its primary mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the β1-AR. This inhibition mitigates the downstream signaling cascade that leads to increased heart rate and contractility. Consequently, this compound and other β1-AR antagonists are critical in the management of cardiovascular diseases.
These application notes provide a comprehensive guide for the in vitro characterization of this compound. The protocols herein detail the necessary steps to generate a dose-response curve, a fundamental tool in pharmacology for quantifying the potency and efficacy of a drug. Two primary experimental approaches are described: a radioligand binding assay to determine the affinity of this compound for the β1-AR, and a functional assay measuring the inhibition of isoproterenol-stimulated cyclic adenosine monophosphate (cAMP) production to assess its functional antagonism.
Signaling Pathway of the Beta-1 Adrenergic Receptor and Inhibition by this compound
The activation of the β1-AR by an agonist, such as isoproterenol, initiates a well-defined signaling cascade. The receptor, upon agonist binding, undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a physiological response (e.g., increased heart rate). This compound, as a competitive antagonist, binds to the β1-AR but does not activate it, thereby preventing the agonist-induced signaling.
Application Notes and Protocols for Pafenolol in Isolated Heart Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a cardioselective β1-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] These agents are critical in cardiovascular medicine for managing conditions such as hypertension, angina pectoris, and certain arrhythmias.[2] By selectively blocking β1-adrenergic receptors, which are predominantly located in the heart, this compound reduces the effects of catecholamines like epinephrine and norepinephrine.[3] This action leads to decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[3][4]
Isolated heart models, such as the Langendorff preparation, are invaluable tools in preclinical cardiovascular research. They allow for the direct assessment of a drug's effects on cardiac function, electrophysiology, and hemodynamics in a controlled ex vivo environment, free from systemic neurohormonal influences. These models are instrumental for characterizing the pharmacological profile of new chemical entities, determining dose-response relationships, and investigating mechanisms of action.
These application notes provide a detailed experimental protocol for investigating the effects of this compound on isolated heart preparations. The protocols described herein are based on established methodologies for evaluating beta-blockers in Langendorff systems.
Key Experiments and Methodologies
Langendorff Isolated Heart Preparation
The Langendorff apparatus allows for the retrograde perfusion of an isolated heart, maintaining its viability and function for experimental manipulation.
Objective: To prepare a viable and stable isolated mammalian heart for the administration of this compound and subsequent functional analysis.
Protocol:
-
Animal Preparation: A male Sprague-Dawley rat (250-300g) is anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneally). Heparin (500 IU) is administered intravenously to prevent blood clotting.
-
Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: The aorta is identified and cannulated with a 16-gauge aortic cannula. Care must be taken to avoid damage to the aortic valve.
-
Retrograde Perfusion: The cannula is connected to the Langendorff apparatus, and retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C) is initiated at a constant pressure of 70-80 mmHg.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes. During this time, a latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure. The balloon is inflated to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Data Acquisition: Key functional parameters are continuously monitored and recorded, including:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - LVEDP)
-
Maximum rate of pressure development (+dP/dt_max)
-
Maximum rate of pressure decline (-dP/dt_max)
-
Coronary Flow (CF)
-
Dose-Response Evaluation of this compound
This experiment aims to characterize the concentration-dependent effects of this compound on cardiac function.
Objective: To determine the potency and efficacy of this compound in modulating key cardiac functional parameters.
Protocol:
-
Baseline Recording: Following the stabilization period, baseline cardiac parameters are recorded for 10 minutes.
-
This compound Administration: this compound is infused into the perfusion line at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Each concentration is administered for a period of 15 minutes to allow for a steady-state effect.
-
Data Recording: Cardiac parameters are continuously recorded throughout the drug administration period.
-
Washout: After the highest concentration, a washout period of 30 minutes with drug-free Krebs-Henseleit buffer is performed to assess the reversibility of the drug's effects.
Investigation of β-Adrenergic Blockade
This experiment confirms the β1-adrenergic receptor blocking activity of this compound by challenging the heart with a non-selective β-agonist, isoproterenol.
Objective: To demonstrate the antagonistic effect of this compound against β-adrenergic stimulation.
Protocol:
-
Baseline and Isoproterenol Challenge: After stabilization, a baseline is recorded. The heart is then challenged with a bolus injection of isoproterenol (e.g., 10 nM) to establish the baseline response to β-adrenergic stimulation.
-
This compound Incubation: The heart is then perfused with a fixed concentration of this compound (e.g., 100 nM) for 20 minutes.
-
Repeat Isoproterenol Challenge: Following incubation with this compound, the same bolus of isoproterenol is administered.
-
Data Analysis: The response to isoproterenol in the absence and presence of this compound is compared to quantify the degree of β-adrenergic blockade.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cardiac Function
| This compound Concentration | Heart Rate (beats/min) | LVDP (mmHg) | +dP/dt_max (mmHg/s) | -dP/dt_max (mmHg/s) | Coronary Flow (mL/min) |
| Baseline | 280 ± 15 | 105 ± 8 | 2500 ± 200 | -1800 ± 150 | 12 ± 1.5 |
| 1 nM | 275 ± 14 | 102 ± 7 | 2450 ± 190 | -1750 ± 140 | 11.8 ± 1.4 |
| 10 nM | 260 ± 12 | 95 ± 6 | 2200 ± 180 | -1600 ± 130 | 11.5 ± 1.3 |
| 100 nM | 230 ± 10 | 80 ± 5 | 1800 ± 150 | -1300 ± 110 | 11.0 ± 1.2 |
| 1 µM | 200 ± 9 | 65 ± 4 | 1400 ± 120 | -1000 ± 90 | 10.5 ± 1.1 |
| 10 µM | 180 ± 8 | 55 ± 4 | 1100 ± 100 | -800 ± 70 | 10.2 ± 1.0 |
| Washout | 265 ± 13 | 98 ± 7 | 2300 ± 180 | -1650 ± 140 | 11.7 ± 1.4 |
Data are presented as mean ± SEM.
Table 2: Antagonism of Isoproterenol-Induced Effects by this compound
| Parameter | Baseline | Isoproterenol (10 nM) | This compound (100 nM) | This compound + Isoproterenol |
| Heart Rate (beats/min) | 280 ± 15 | 350 ± 18 | 230 ± 10 | 245 ± 12 |
| LVDP (mmHg) | 105 ± 8 | 150 ± 10 | 80 ± 5 | 90 ± 6 |
| +dP/dt_max (mmHg/s) | 2500 ± 200 | 4500 ± 300 | 1800 ± 150 | 2000 ± 170 |
Data are presented as mean ± SEM.
Visualizations
Signaling Pathway of β1-Adrenergic Receptor Blockade
The following diagram illustrates the intracellular signaling cascade initiated by β1-adrenergic receptor activation and its inhibition by this compound. Stimulation of the β1-receptor by catecholamines activates a Gs-protein, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. This compound, as a β1-blocker, competitively inhibits the binding of catecholamines to the receptor, thereby attenuating this signaling cascade.
References
Application of Pafenolol in Hypertension Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a selective β1-adrenergic receptor antagonist that has demonstrated efficacy in lowering blood pressure.[1][2] As a cardioselective beta-blocker, this compound primarily targets β1-receptors in the heart, reducing heart rate and cardiac output.[3] This document provides detailed application notes and protocols for the use of this compound in preclinical hypertension research models, with a focus on the spontaneously hypertensive rat (SHR) model. While specific studies on this compound in SHRs are limited in publicly available literature, this guide synthesizes data from human clinical trials and general protocols for antihypertensive drug testing in animal models to provide a comprehensive framework for researchers.
Mechanism of Action
This compound exerts its antihypertensive effect by competitively blocking β1-adrenergic receptors. This action inhibits the binding of catecholamines like norepinephrine and epinephrine, leading to a cascade of downstream effects that collectively reduce blood pressure. The primary mechanisms include:
-
Reduced Cardiac Output: Blockade of cardiac β1-receptors decreases heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), resulting in lower cardiac output.[3]
-
Inhibition of Renin Release: β1-receptors in the juxtaglomerular apparatus of the kidney play a role in renin secretion. This compound's blockade of these receptors can lead to reduced renin release, thereby suppressing the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[3]
Signaling Pathway
The signaling pathway initiated by the activation of the β1-adrenergic receptor and its subsequent blockade by this compound is a critical aspect of its mechanism of action.
References
- 1. This compound, a new beta 1-selective blocking agent, in mild hypertension. Result of an inpatient study and a subsequent outpatient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of antihypertensive action of beta-adrenergic receptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pafenolol: A Tool for Investigating G-Protein Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a potent and selective antagonist of the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Its high affinity and selectivity for the β1-AR over the β2-AR make it an invaluable tool for researchers studying the physiological and pathological roles of this key receptor in cardiovascular function and beyond.[1] In vitro studies have demonstrated that this compound is more selective for the β1-adrenoceptor than metoprolol, another commonly used β1-selective blocker.[1] This superior selectivity profile minimizes off-target effects on β2-ARs, which are predominantly found in tissues like the lungs and peripheral blood vessels, thus providing a more precise means to dissect β1-AR specific signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound in various in vitro assays to probe β1-AR function, including its binding characteristics and its impact on downstream signaling cascades. Detailed protocols for radioligand binding and functional cAMP assays are provided to enable researchers to effectively incorporate this compound into their experimental workflows.
Quantitative Data
| Compound | Primary Target | Selectivity Profile | Reference |
| This compound | β1-Adrenergic Receptor | More selective for β1 over β2 than metoprolol. | [1] |
| Metoprolol | β1-Adrenergic Receptor | ~30-40 fold selective for β1 over β2. | |
| Propranolol | β1 and β2-Adrenergic Receptors | Non-selective. | |
| Bisoprolol | β1-Adrenergic Receptor | High β1-selectivity (19-fold over β2). | |
| Atenolol | β1-Adrenergic Receptor | Lower β1-selectivity compared to bisoprolol. | |
| ICI 118,551 | β2-Adrenergic Receptor | Highly selective for β2 over β1. |
Signaling Pathways
The β1-adrenergic receptor primarily couples to the stimulatory G-protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. This compound, as a β1-AR antagonist, blocks this signaling cascade by preventing agonist binding to the receptor.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Radioligand Competition Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human β1-adrenergic receptor (e.g., from transfected CHO cells)
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [3H]-CGP 12177
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding).
-
25 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of radioligand at a final concentration close to its Kd (e.g., 1-2 nM [3H]-DHA).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in whole cells expressing the β1-adrenergic receptor.
References
Pafenolol In Vivo Administration: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Pafenolol in animal studies, with a focus on pharmacokinetic and pharmacodynamic considerations. Detailed protocols for various administration routes are provided to facilitate experimental design and execution.
Pharmacokinetic Data of this compound in Rats
The following tables summarize the key pharmacokinetic parameters of this compound administered to rats via different routes. This data is essential for dose selection and for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Oral Administration of this compound in Rats
| Dose (µmol/kg) | Bioavailability (%) | Fraction of Absorbed Dose (fa) (%) | Animal Model | Reference |
| 1.0 | 15.8 ± 4.1 | 21.9 ± 4.6 | Sprague-Dawley Rats | [1] |
| 25 | 33.3 ± 5.8 | 39.5 ± 7.9 | Sprague-Dawley Rats | [1] |
Table 2: Intravenous Administration of this compound in Rats
| Dose (mg/kg) | Dosing Regimen | Pharmacokinetic Model | Key Findings | Animal Model | Reference |
| 2.5, 5, or 10 | IV bolus | Two-compartment | Linear pharmacokinetics over the tested dose range. | Sprague-Dawley Rats | [2] |
Table 3: Intraperitoneal Administration of this compound in Rats
| Dose (µmol/kg) | Bioavailability (%) | Key Findings | Animal Model | Reference |
| Not Specified | Almost complete | Presystemic metabolism is primarily due to gut wall metabolism. | Sprague-Dawley Rats | [1] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rats.
This compound Stock Solution Preparation
Note: The specific vehicle used for this compound administration in the cited studies was not explicitly mentioned. The following protocol is based on common practices for preclinical in vivo studies of beta-blockers. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Sterile Water for Injection or Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile vial, add the desired volume of sterile Water for Injection or PBS to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle heating may be applied if necessary, but stability under heat should be confirmed.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
Oral Administration (Oral Gavage)
Materials:
-
This compound solution
-
Animal gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Acclimatize the rats to handling and the gavage procedure for several days before the experiment to minimize stress.
-
Weigh the rat and calculate the exact volume of the this compound solution to be administered based on the desired dose (in mg/kg or µmol/kg).
-
Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle does not enter the trachea.
-
Slowly dispense the solution into the stomach.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress or adverse reactions immediately after administration and at regular intervals.
Intravenous Administration (Tail Vein Injection)
Materials:
-
This compound solution (sterile)
-
Restraint device for rats
-
Heat lamp or warm water to dilate the tail veins
-
Sterile insulin syringes with a 27-30 gauge needle
-
70% ethanol
-
Gauze pads
Procedure:
-
Weigh the rat and calculate the required volume of the sterile this compound solution.
-
Place the rat in a restraint device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins, making them more visible and accessible.
-
Wipe the tail with 70% ethanol.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Identify one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Intraperitoneal Administration
Materials:
-
This compound solution (sterile)
-
Sterile syringes with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Weigh the rat and calculate the required volume of the sterile this compound solution.
-
Properly restrain the rat, exposing the abdomen. The animal can be held with its head tilted downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle.
-
Monitor the animal for any signs of discomfort or adverse effects.
Signaling Pathway and Experimental Workflow
Beta-1 Adrenergic Receptor Signaling Pathway Antagonized by this compound
This compound is a selective beta-1 adrenergic receptor antagonist. By blocking this receptor, it inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine and epinephrine.
Caption: this compound blocks the beta-1 adrenergic receptor, inhibiting the downstream signaling cascade.
Experimental Workflow for In Vivo this compound Administration and Analysis
The following diagram outlines a typical experimental workflow for studying the effects of this compound in an animal model.
Caption: A typical workflow for in vivo this compound studies in animal models.
References
- 1. Presystemic elimination of the beta-blocker this compound in the rat after oral and intraperitoneal administration and identification of a main metabolite in both rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of paeonol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Pafenolol: Application Notes and Protocols for Cell-Based Assays
Introduction
Pafenolol is a selective β1-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers, used in the management of cardiovascular conditions such as hypertension.[1][2][3] Its primary mechanism of action is to block the binding of endogenous catecholamines, like norepinephrine and epinephrine, to β1-adrenergic receptors, primarily located in the heart. This blockade leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure.[4][5] The potency of this compound is a critical parameter in drug development and quality control, ensuring its efficacy and safety. Cell-based assays are indispensable tools for quantifying the potency of this compound by measuring its ability to antagonize the β1-adrenergic receptor.
These application notes provide detailed protocols for two key cell-based assays to determine the potency of this compound: a Radioligand Binding Assay to measure its binding affinity to the β1-adrenergic receptor, and a functional cAMP-based assay to quantify its antagonistic activity on downstream signaling.
I. Radioligand Binding Assay: Determining this compound's Affinity for the β1-Adrenergic Receptor
Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor. This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the human β1-adrenergic receptor. The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow
Caption: Workflow for the radioligand competition binding assay.
Protocol
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic receptor (CHO-β1).
-
Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test Compound: this compound.
-
Buffers and Reagents:
-
Cell Culture Medium (e.g., DMEM/F-12 with appropriate supplements).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Centrifuge.
-
Homogenizer.
-
96-well filter plates.
-
Vacuum manifold.
-
Liquid scintillation counter and scintillation fluid.
-
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-β1 cells to confluence in appropriate cell culture flasks.
-
Harvest the cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and lyse the cells using a homogenizer.
-
Centrifuge the lysate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with Membrane Preparation Buffer and resuspend in Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
50 µL of [3H]-CGP 12177 at a concentration near its Kd (e.g., 1 nM).
-
50 µL of the prepared cell membranes (e.g., 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through a 96-well filter plate pre-soaked in Assay Buffer.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Compound | Radioligand | Cell Line | IC50 (nM) | Ki (nM) |
| This compound | [3H]-CGP 12177 | CHO-β1 | Data to be determined experimentally | Data to be determined experimentally |
| Propranolol (Control) | [3H]-CGP 12177 | CHO-β1 | Reference Value | Reference Value |
II. Functional Assay: cAMP Accumulation Assay
Activation of β1-adrenergic receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). A functional assay measuring the inhibition of agonist-induced cAMP production is a robust method to determine the potency of an antagonist like this compound.
Signaling Pathway
Caption: this compound antagonizes agonist-induced cAMP production.
Protocol
Materials and Reagents:
-
Cell Line: CHO-β1 cells.
-
Agonist: Isoproterenol (a non-selective β-adrenergic agonist).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Buffers and Reagents:
-
Cell Culture Medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, and 0.1% BSA.
-
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Equipment:
-
Cell culture incubator.
-
Plate reader compatible with the chosen cAMP detection kit.
-
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-β1 cells to 80-90% confluence.
-
Harvest the cells and seed them into a 96-well or 384-well plate at an appropriate density.
-
Incubate the cells overnight to allow for attachment.
-
-
cAMP Accumulation Assay:
-
Remove the culture medium and wash the cells once with Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer containing a fixed concentration of IBMX (e.g., 500 µM) and varying concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer containing a fixed concentration of Isoproterenol (e.g., a concentration that gives 80% of the maximal response, EC80).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the cAMP detection kit.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Data Presentation
| Compound | Agonist | Cell Line | IC50 (nM) |
| This compound | Isoproterenol | CHO-β1 | Data to be determined experimentally |
| Propranolol (Control) | Isoproterenol | CHO-β1 | Reference Value |
III. Quality Control and Data Interpretation
-
Reference Standards: A well-characterized reference standard for this compound and a control antagonist (e.g., propranolol) should be included in each assay to ensure consistency and accuracy.
-
Assay Validation: Key assay parameters such as Z'-factor, signal-to-background ratio, and reproducibility should be established during assay development and monitored during routine testing.
-
Data Normalization: Data should be normalized to a positive control (agonist alone) and a negative control (basal or antagonist alone) to account for inter-assay variability.
-
Selectivity: To confirm the β1-selectivity of this compound, similar assays can be performed using cell lines expressing the β2-adrenergic receptor. This compound is expected to have a significantly lower potency (higher IC50/Ki) at the β2 receptor.
Conclusion
The described cell-based assays provide a robust framework for determining the potency of this compound. The radioligand binding assay directly measures the affinity of this compound for the β1-adrenergic receptor, while the cAMP functional assay confirms its antagonistic activity in a cellular context. By employing these detailed protocols and adhering to stringent quality control measures, researchers can obtain reliable and reproducible data on this compound potency, which is essential for its development and therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new beta 1-selective blocking agent, in mild hypertension. Result of an inpatient study and a subsequent outpatient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. What is the mechanism of Epanolol? [synapse.patsnap.com]
Application Notes & Protocols for the Purity Assessment of Pafenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a chiral beta-adrenergic blocker. As with all active pharmaceutical ingredients (APIs), ensuring its purity is a critical aspect of drug development and quality control. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. These impurities can originate from the synthesis process, degradation of the API, or interactions with excipients.
This document provides a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of this compound. The methodologies described are based on established analytical principles for similar beta-blocker compounds and are intended to serve as a guide for developing and validating robust analytical methods.
Key Analytical Techniques for this compound Purity
The primary analytical techniques for assessing the purity of this compound and other similar beta-blockers include High-Performance Liquid Chromatography (HPLC) for separating and quantifying impurities, chiral chromatography for resolving enantiomers, and spectroscopic methods for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of related substances in this compound. It offers high resolution, sensitivity, and specificity.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: RP-HPLC for Related Substances
This protocol provides a starting point for the analysis of this compound and its related impurities. Method optimization and validation are essential.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for beta-blockers.[1][2][3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[1][4] The gradient or isocratic elution will depend on the complexity of the impurity profile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. For similar compounds like Atenolol, wavelengths around 225 nm or 275 nm are used.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical acceptance criteria for HPLC method validation according to ICH guidelines.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
Chiral HPLC for Enantiomeric Purity
Since this compound is a chiral compound, it is crucial to control the enantiomeric purity. The biological activity often resides in one enantiomer, while the other may be inactive or contribute to side effects. Chiral HPLC is the preferred method for separating and quantifying the enantiomers.
Logical Relationship for Chiral Separation:
Caption: Principle of chiral separation by HPLC.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used for beta-blocker separations.
-
Mobile Phase: The choice of mobile phase depends on the CSP. For normal-phase chiral chromatography, mixtures of alkanes (e.g., n-heptane or n-hexane) with an alcohol (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) are common. For reversed-phase chiral chromatography, aqueous buffers with organic modifiers are used.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: As determined for the achiral HPLC method.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation: Chiral HPLC System Suitability
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |
| Relative Standard Deviation (% RSD) for peak areas | ≤ 2.0% for replicate injections |
Spectroscopic Techniques
Spectroscopic methods are essential for the identification and structural confirmation of this compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed information about the molecular structure. It is a powerful tool for identifying unknown impurities that have been isolated.
-
Mass Spectrometry (MS): Used for the determination of the molecular weight of the API and its impurities. When coupled with HPLC (LC-MS), it allows for the identification of components as they elute from the column.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a fingerprint for identification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to determine the wavelength of maximum absorbance for HPLC detection and can also be used for quantitative analysis.
Impurity Profiling
A comprehensive impurity profile is a critical component of the this compound purity assessment. Potential impurities include:
-
Process-related impurities: Starting materials, intermediates, and by-products from the synthetic route.
-
Degradation products: Formed due to exposure to light, heat, humidity, or reactive excipients.
-
Enantiomeric impurity: The unwanted enantiomer.
Signaling Pathway for Impurity Identification and Control:
Caption: Process for impurity identification and control.
Summary
The purity of this compound must be rigorously controlled to ensure its quality, safety, and efficacy. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. HPLC is the cornerstone for quantifying related substances and enantiomeric purity, while spectroscopic methods are indispensable for structural identification. The protocols and guidelines presented here provide a solid foundation for developing and implementing robust analytical strategies for this compound. It is imperative that all analytical methods are properly validated according to the relevant regulatory guidelines.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development of a RP-HPLC method for simultaneous determination of atenolol, metoprolol tartrate and phenol red for in-situ rat intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. globalresearchonline.net [globalresearchonline.net]
Pafenolol in Smooth Muscle Contraction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafenolol is a potent and highly selective β1-adrenoceptor antagonist.[1] Its high affinity for β1-receptors over β2-receptors makes it a valuable tool for dissecting the specific roles of β1-adrenergic signaling in various physiological processes, including the regulation of smooth muscle tone. In clinical settings, this compound has been investigated for its antihypertensive effects and its potential for use in asthmatic patients due to its minimal impact on bronchial smooth muscle.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in-vitro smooth muscle contraction studies, targeting its application in vascular and airway smooth muscle research.
Mechanism of Action in Smooth Muscle
In smooth muscle, β-adrenoceptors are key regulators of relaxation. While β2-adrenoceptors are predominant in airway smooth muscle, both β1 and β2-adrenoceptors can be found in vascular smooth muscle, where they mediate vasodilation. This compound, as a selective β1-antagonist, is expected to inhibit the relaxation induced by β1-agonists with significantly less effect on β2-agonist-induced relaxation. This selectivity allows researchers to isolate and study the function of β1-adrenoceptors in smooth muscle preparations. The canonical signaling pathway for β1-adrenoceptor activation involves the Gs-protein-adenylyl cyclase-cAMP-PKA cascade, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Caption: this compound antagonizes the β1-adrenoceptor signaling pathway.
Data Presentation
Due to the limited availability of published in-vitro quantitative data for this compound on smooth muscle, the following table provides representative values that might be expected for a highly selective β1-adrenoceptor antagonist. These values are for illustrative purposes and should be determined experimentally for specific tissues and conditions.
| Parameter | Agonist | Antagonist | Preparation | Expected Value | Reference |
| pA2 | Noradrenaline (β1-agonist) | This compound | Guinea Pig Trachea | 8.0 - 9.0 | Hypothetical |
| pA2 | Terbutaline (β2-agonist) | This compound | Guinea Pig Trachea | < 6.0 | Hypothetical |
| Selectivity Ratio (β1/β2) | - | This compound | - | > 100 | Hypothetical |
| IC50 | Isoprenaline (non-selective β-agonist) | This compound | Pre-contracted Rat Aortic Rings | 10 - 100 nM | Hypothetical |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on isolated vascular and airway smooth muscle. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Evaluation of this compound on Isolated Vascular Smooth Muscle (Aortic Rings)
Objective: To determine the potency of this compound in antagonizing β-agonist-induced relaxation in pre-contracted rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (for pre-contraction)
-
Isoprenaline (non-selective β-agonist) or Noradrenaline (β1-selective agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and carefully remove adhering connective and fatty tissues.
-
Cut the aorta into rings of 3-4 mm in width.
-
-
Experimental Setup:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add a cumulative concentration-response curve of a β-agonist (e.g., Isoprenaline, 1 nM to 10 µM) to induce relaxation.
-
-
Antagonism Protocol (Schild Analysis):
-
After washing out the agonist and allowing the tissue to return to baseline, incubate the aortic rings with a specific concentration of this compound for 30-45 minutes.
-
Repeat the pre-contraction with phenylephrine.
-
Generate a new cumulative concentration-response curve for the β-agonist in the presence of this compound.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Data Analysis:
-
Calculate the relaxation as a percentage of the phenylephrine-induced contraction.
-
Plot the concentration-response curves for the β-agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value of this compound, which is a measure of its antagonist potency.
-
Protocol 2: Evaluation of this compound on Isolated Airway Smooth Muscle (Tracheal Rings)
Objective: To assess the β1-selectivity of this compound in isolated guinea pig tracheal rings.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution
-
Histamine or Carbachol (for pre-contraction)
-
Noradrenaline (β1-selective agonist)
-
Terbutaline (β2-selective agonist)
-
This compound
-
Organ bath system
-
Carbogen gas
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig and excise the trachea.
-
Place the trachea in cold Krebs-Henseleit solution and remove excess tissue.
-
Cut the trachea into rings, each containing 2-3 cartilage bands.
-
-
Experimental Setup:
-
Mount the tracheal rings in organ baths as described in Protocol 1.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1.0 g, with washes every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable contraction with histamine (e.g., 1 µM) or carbachol (e.g., 0.3 µM).
-
Generate cumulative concentration-response curves for both Noradrenaline and Terbutaline to establish their baseline relaxant effects.
-
-
Selectivity Assessment:
-
In separate tissue preparations, incubate with a fixed concentration of this compound for 30-45 minutes.
-
After pre-contraction with histamine or carbachol, generate new concentration-response curves for Noradrenaline and Terbutaline in the presence of this compound.
-
-
Data Analysis:
-
Compare the rightward shift of the concentration-response curves for Noradrenaline and Terbutaline caused by this compound. A significantly greater shift for Noradrenaline indicates β1-selectivity.
-
Calculate the dose ratios and construct Schild plots to determine the pA2 values for this compound against both agonists to quantify its selectivity.
-
Caption: Experimental workflow for in-vitro smooth muscle studies.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Pafenolol Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pafenolol in in vitro experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many beta-blockers, can exhibit limited aqueous solubility. If you are observing poor dissolution in aqueous buffers, consider the following troubleshooting steps. It is recommended to start with a small amount of your stock solution and add it to the buffer with vigorous vortexing. If precipitation occurs, you may need to employ a solubility enhancement technique.
Q2: I'm seeing precipitation when I add my this compound stock solution (in organic solvent) to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out," where the drug precipitates upon transfer to an aqueous environment. Here are some strategies to mitigate this:
-
Decrease the Stock Concentration: Using a more dilute stock solution can sometimes prevent precipitation upon addition to the aqueous medium.
-
Optimize the Addition Method: Add the stock solution dropwise while vigorously stirring or vortexing the cell culture medium. This helps to disperse the drug quickly and avoid localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Medium: Gently warming the cell culture medium (e.g., to 37°C) can sometimes improve the solubility of the compound. Ensure the temperature is compatible with your experimental setup and the stability of this compound.
-
Utilize a Carrier Protein: For cell culture experiments, the presence of serum (containing proteins like albumin) in the medium can help to solubilize hydrophobic compounds. If you are using a serum-free medium, consider whether adding a carrier protein is appropriate for your assay.
Q3: Can I use organic solvents to dissolve this compound for my in vitro experiments?
A3: Yes, organic solvents are commonly used to prepare stock solutions of poorly water-soluble drugs. Dimethyl sulfoxide (DMSO) and ethanol are frequently used options. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the experimental results. It is generally recommended to keep the final concentration of DMSO or ethanol in cell-based assays below 0.5% and ideally below 0.1%. Always run a vehicle control (the same concentration of the solvent without the drug) to account for any effects of the solvent itself.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a beta-adrenergic receptor antagonist.[1] It acts as a beta-1 selective adrenoceptor antagonist. The beta-1 adrenergic receptor is a G-protein coupled receptor primarily found in cardiac tissue.[2] When activated by catecholamines like adrenaline and noradrenaline, it initiates a signaling cascade that increases heart rate and contractility.[2] this compound blocks these effects by binding to the beta-1 adrenergic receptors, thereby inhibiting the downstream signaling pathway.
Q2: What are the general approaches to improve the solubility of a poorly water-soluble drug like this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vitro studies. These include the use of co-solvents, pH adjustment, and complexation with cyclodextrins. The choice of method will depend on the specific experimental requirements, such as the cell type being used and the assay being performed.
Q3: Are there any known issues with the stability of this compound in solution?
Experimental Protocols for Solubility Enhancement
The following are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.
Co-solvent System
This method involves using a water-miscible organic solvent to increase the solubility of a hydrophobic drug.
Protocol:
-
Prepare a high-concentration stock solution of this compound in a suitable organic co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
To prepare the working solution, add the this compound stock solution dropwise to the aqueous buffer or cell culture medium while continuously vortexing or stirring.
-
Ensure the final concentration of the co-solvent in the working solution is as low as possible (typically <0.5% for cell-based assays) to minimize solvent-induced artifacts.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or try a different co-solvent.
-
Always include a vehicle control in your experiment, which contains the same final concentration of the co-solvent as your test samples.
pH Adjustment
For ionizable compounds, altering the pH of the solution can significantly impact solubility.
Protocol:
-
Determine if this compound is a weakly acidic or weakly basic compound. As a beta-blocker, it is likely to be a weak base.
-
For a weakly basic compound, decreasing the pH of the aqueous solution will increase the proportion of the more soluble, ionized form.
-
Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 4-5).
-
When preparing the final working solution in your physiological buffer (e.g., pH 7.4), add the acidic stock solution slowly with vigorous mixing.
-
Be aware that the final pH of your working solution may be slightly altered. It is important to measure and, if necessary, adjust the final pH to ensure it is within the acceptable range for your experiment.
-
Note that this method may not be suitable for all in vitro assays, as a significant deviation from physiological pH can affect cellular function.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their apparent aqueous solubility.
Protocol:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in cell culture applications.
-
Prepare an aqueous solution of the cyclodextrin at a desired concentration (e.g., 1-10 mM).
-
Add this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the this compound is fully dissolved. This process may take some time.
-
The resulting solution can then be sterile-filtered and used for in vitro experiments.
-
It is important to run a control with the cyclodextrin alone to ensure it does not have any effects in your experimental system.
Data Presentation
The following table summarizes the expected qualitative outcomes of the different solubility enhancement methods for a poorly soluble beta-blocker like this compound.
| Method | Principle of Solubility Enhancement | Expected Outcome for this compound | Considerations for In Vitro Assays |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the polarity of the solvent system, allowing for better solvation of hydrophobic molecules. | Increased solubility, allowing for the preparation of concentrated stock solutions. | Final solvent concentration must be kept low to avoid cytotoxicity. A vehicle control is essential. |
| pH Adjustment | For ionizable compounds, shifting the pH can increase the proportion of the more soluble ionized form. | As a likely weak base, decreasing the pH should increase solubility. | The final pH of the experimental medium must be compatible with the cells or assay system. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity, increasing its apparent water solubility. | Formation of a water-soluble inclusion complex, allowing for direct dissolution in aqueous media. | The cyclodextrin itself may have biological effects and should be tested in a control experiment. |
Visualizations
Signaling Pathway
References
Preventing Pafenolol degradation in experimental buffers
This technical support center provides guidance on preventing the degradation of Pafenolol in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: Based on studies of structurally similar beta-blockers, the primary factors contributing to this compound degradation are likely pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis, while exposure to light can cause photodegradation. Elevated temperatures can accelerate these degradation processes.
Q2: How can I minimize this compound degradation in my experimental buffer?
A2: To minimize degradation, it is crucial to control the pH, temperature, and light exposure of your this compound solutions. We recommend using a buffer system that maintains a pH between 4.5 and 7.4. Prepare fresh solutions before use and store them protected from light, refrigerated (2-8 °C) for short-term storage, or frozen (-20 °C or -80 °C) for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products of this compound have not been extensively reported in the literature, based on the degradation pathways of other beta-blockers like bisoprolol and atenolol, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the ether linkage or the urea group under strongly acidic or basic conditions.
-
Oxidation: Modification of the secondary alcohol or the aromatic ring.
-
Photodegradation: Light-induced reactions that may lead to various breakdown products.
Q4: Which buffer systems are recommended for experiments with this compound?
A4: Phosphate-buffered saline (PBS), citrate buffers, and acetate buffers are commonly used for experiments with beta-blockers and are likely suitable for this compound. The choice of buffer depends on the desired pH and the specific requirements of your experiment. It is important to note that some buffers, like citrate and phosphate, can occasionally catalyze degradation reactions[1]. Therefore, it is advisable to perform preliminary stability tests with your chosen buffer system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency over a short period. | This compound degradation due to inappropriate buffer pH or temperature. | Ensure the buffer pH is within the optimal range (4.5-7.4). Prepare solutions fresh and store them at 2-8°C for short-term use. For longer storage, aliquot and freeze at -20°C or below. |
| Inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Protect stock solutions from light by using amber vials or wrapping containers in foil. |
| Appearance of unknown peaks in chromatography. | Formation of this compound degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize storage and handling conditions to minimize their formation. This involves testing stability under acidic, basic, oxidative, and photolytic stress. |
| Precipitation in the buffer. | Poor solubility of this compound or interaction with buffer components. | Check the solubility of this compound in your chosen buffer. You may need to adjust the pH or consider a different buffer system. Universal buffers can be a good option for maintaining solubility across a range of pH values. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, appropriate solvent (e.g., DMSO, ethanol, or sterile water, depending on solubility), and chosen experimental buffer.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of the appropriate solvent to create a concentrated stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Serially dilute the stock solution with the experimental buffer to achieve the desired final concentration.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and analyze by a suitable analytical method (e.g., HPLC).
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze aliquots at different time points.
-
-
Photodegradation:
-
Expose a solution of this compound in the chosen buffer to a light source (e.g., UV lamp or direct sunlight).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Thermal Degradation:
-
Incubate a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60°C).
-
Analyze at different time points.
-
Data Summary
Table 1: Recommended Buffer Systems for this compound Experiments
| Buffer System | pH Range | Advantages | Potential Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Isotonic, commonly used in biological experiments. | Can precipitate with certain metal ions. May catalyze hydrolysis at certain pH values[1]. |
| Citrate Buffer | 3.0 - 6.2 | Good buffering capacity in the acidic range. | Can chelate metal ions. May catalyze hydrolysis[1]. |
| Acetate Buffer | 3.6 - 5.6 | Volatile, suitable for mass spectrometry applications. | Limited buffering capacity above pH 5.6. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological pH range. | Can be a source of reactive radicals under certain conditions. |
| Universal Buffer (e.g., McIlvaine) | 2.2 - 8.0 | Wide buffering range. | More complex to prepare. |
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Optimizing Pafenolol Concentration for Receptor Saturation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing Pafenolol concentration for beta-1 adrenergic receptor saturation experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective beta-1 adrenergic receptor antagonist.[1][2][3][4] Its primary mechanism involves competitively binding to beta-1 adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade prevents the activation of downstream signaling pathways.
Q2: What is the expected signaling pathway upon this compound binding to the beta-1 adrenergic receptor?
As an antagonist, this compound is expected to block the canonical beta-1 adrenergic signaling pathway. Typically, agonist binding to the beta-1 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[5] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a physiological response. This compound, by blocking the receptor, prevents this cascade from being initiated by agonists. Some beta-blockers have been shown to engage in biased signaling, activating pathways independent of Gs, but this is an active area of research.
Q3: I am observing high non-specific binding in my radioligand saturation assay. What are the potential causes and solutions?
High non-specific binding can significantly impact the accuracy of your saturation binding data. Here are some common causes and troubleshooting steps:
-
Suboptimal Blocking Agents: The blocking agent may not be effectively preventing the radioligand from binding to non-receptor components.
-
Solution: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA), in your assay buffer. You can also try adjusting the salt concentration or adding a small amount of detergent.
-
-
Inappropriate Incubation Time and Temperature: Extended incubation times or elevated temperatures can sometimes increase non-specific binding.
-
Solution: Optimize your incubation time and temperature. Shorter incubation periods at lower temperatures may reduce non-specific binding, but you must ensure that specific binding still reaches equilibrium.
-
-
Inefficient Washing: Unbound radioligand may not be adequately removed during the washing steps in filtration-based assays.
-
Solution: Increase the number of wash steps or the volume of ice-cold wash buffer. Using cold buffer is crucial to minimize the dissociation of specifically bound ligand.
-
-
Excessive Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.
-
Solution: Use a lower concentration of the radioligand. A good starting point is a concentration at or below the expected dissociation constant (Kd).
-
Q4: My specific binding signal is very low or absent. What should I investigate?
Low or no specific binding can be due to several factors related to the receptor, the radioligand, or the assay conditions:
-
Receptor Integrity: The beta-1 adrenergic receptors in your preparation may be degraded or inactive.
-
Solution: Confirm the presence and integrity of your receptor preparation through methods like Western blotting. Ensure proper storage and handling of your cell membranes or tissue homogenates.
-
-
Radioligand Issues: The radioligand may have degraded, or its concentration might be inaccurate.
-
Solution: Verify the concentration and specific activity of your radioligand. Ensure it has been stored correctly to prevent degradation.
-
-
Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in your assay buffer can negatively affect binding.
-
Solution: Optimize the buffer conditions for the beta-1 adrenergic receptor.
-
Experimental Protocols
Radioligand Saturation Binding Assay for this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at the beta-1 adrenergic receptor.
Materials:
-
Cell membranes expressing the human beta-1 adrenergic receptor
-
Radiolabeled this compound (e.g., [³H]-Pafenolol)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filter harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the beta-1 adrenergic receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Total Binding: To each well, add the membrane preparation (e.g., 20-50 µg of protein), and increasing concentrations of the radiolabeled this compound.
-
Non-Specific Binding: To each well, add the membrane preparation, the same increasing concentrations of radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Data Presentation
Illustrative Saturation Binding Data for a Typical Beta-1 Selective Antagonist
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.0 | 5800 | 1000 | 4800 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 10500 | 5000 | 5500 |
| 20.0 | 12000 | 10000 | 2000 |
| 50.0 | 12500 | 12000 | 500 |
Illustrative Binding Affinity and Receptor Density
| Parameter | Value | Unit |
| Kd (Dissociation Constant) | 2.5 | nM |
| Bmax (Receptor Density) | 1200 | fmol/mg protein |
Note: The data presented in these tables are for illustrative purposes only and represent typical values for a high-affinity beta-1 selective antagonist. Actual experimental results for this compound may vary.
Visualizations
Caption: this compound's antagonist action on the Beta-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for a radioligand saturation binding assay.
Caption: Troubleshooting decision tree for common issues in saturation binding assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Troubleshooting low signal in Pafenolol binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pafenolol binding assays.
Troubleshooting Guide: Low Signal in this compound Binding Assays
A common issue encountered in this compound binding assays is a low or absent signal. This guide provides a systematic approach to identifying and resolving the root causes of a weak signal.
Question: Why is the signal in my this compound binding assay consistently low?
Answer: A low signal in your this compound binding assay can originate from several factors, including problems with reagents, suboptimal assay conditions, or issues with the experimental procedure. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Reagent Quality and Integrity
The quality of your reagents is paramount for a successful binding assay.
| Potential Cause | Recommended Action |
| Degraded this compound or Radioligand | Ensure proper storage of this compound and the radioligand (e.g., [³H]-CGP 12177) according to the manufacturer's instructions, typically at low temperatures and protected from light. Prepare fresh dilutions for each experiment. |
| Low Receptor Density in Cell/Tissue Preparation | Use a cell line known to express high levels of the β1-adrenergic receptor or a tissue with high receptor density. Passage number can affect receptor expression; use cells at a consistent and optimal passage number. If possible, confirm receptor expression using a validated positive control. |
| Inactive Receptor Preparation | Prepare fresh cell membrane homogenates for each experiment. Avoid repeated freeze-thaw cycles of membrane preparations, as this can denature the receptor. |
| Incorrect Buffer Composition | Ensure the binding buffer has the correct pH (typically 7.4) and ionic strength. The presence of divalent cations like Mg²⁺ can be critical for receptor conformation and ligand binding. |
Step 2: Optimize Assay Conditions
Fine-tuning the experimental parameters can significantly enhance the signal.
| Potential Cause | Recommended Action |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions. |
| Suboptimal Incubation Temperature | While many binding assays are performed at room temperature or 37°C, the optimal temperature can vary. Test a range of temperatures to find the condition that yields the best signal-to-noise ratio. |
| Inappropriate Radioligand Concentration | For saturation binding assays, use a range of radioligand concentrations that bracket the expected dissociation constant (Kd). For competition assays, a radioligand concentration at or near its Kd is generally recommended.[1] |
| High Non-Specific Binding | High non-specific binding can mask the specific signal. Optimize washing steps by increasing the number or volume of washes. Ensure the wash buffer is cold to slow the dissociation of the specific binding. Pre-treating filters with agents like polyethyleneimine (PEI) can also reduce non-specific binding to the filter. |
Step 3: Review Experimental Technique and Equipment
Procedural errors and equipment malfunction can lead to a weak signal.
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate your pipettes regularly to ensure accurate dispensing of reagents, especially for the radioligand and competitor compounds. |
| Cell Detachment (for whole-cell assays) | If performing the assay on adherent cells, ensure gentle handling during washing steps to prevent cell loss. |
| Filter Binding Issues | Ensure the filter type is appropriate for your assay. Glass fiber filters are commonly used for membrane binding assays. |
| Scintillation Counter Malfunction | Verify that the scintillation counter is functioning correctly by running a standard of known radioactivity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly selective β1-adrenoceptor antagonist. Its primary target is the beta-1 adrenergic receptor, a G-protein coupled receptor predominantly found in the heart, kidneys, and fat cells.[2]
Q2: What are the key components of a this compound radioligand binding assay?
A2: A typical this compound radioligand binding assay includes:
-
A source of β1-adrenergic receptors (e.g., cell membranes from a cell line expressing the receptor, or tissue homogenates).
-
A radiolabeled ligand that binds to the β1-adrenergic receptor (e.g., [³H]-CGP 12177).
-
Unlabeled this compound as a competitor.
-
A suitable binding buffer.
-
A method to separate bound from free radioligand (e.g., filtration).
-
A detection instrument (e.g., a scintillation counter).
Q3: What is the difference between a saturation and a competition binding assay?
A3:
-
Saturation binding assays are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[1][3]
-
Competition binding assays are used to determine the affinity (Ki) of an unlabeled compound (like this compound) for the receptor. In this setup, a fixed concentration of radioligand competes with varying concentrations of the unlabeled compound for binding to the receptor.[3]
Q4: How can I calculate the Ki of this compound from my IC50 value?
A4: The inhibition constant (Ki) can be calculated from the half-maximal inhibitory concentration (IC50) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Data Presentation
The following tables provide representative quantitative data for β-adrenergic receptor binding assays. Note that specific values for this compound are not widely available in the literature, so data for other common β-blockers and general β-adrenergic receptor characteristics are provided for context.
Table 1: Representative Binding Affinities (Kd) of Radioligands for β-Adrenergic Receptors
| Radioligand | Receptor Subtype | Cell/Tissue Type | Kd (nM) |
| [³H]-CGP 12177 | β1 | CHO-K1 cells | 0.42 |
| [³H]-CGP 12177 | β2 | CHO-K1 cells | 0.17 |
| [¹²⁵I]-Cyanopindolol | β1/β2 | Ferret ventricular membranes | 0.02 |
Table 2: Representative Receptor Densities (Bmax) for β-Adrenergic Receptors
| Receptor Subtype | Tissue | Bmax (fmol/mg protein) |
| β1/β2 | Porcine Heart | 493 |
| β1/β2 | Porcine Lung | 450 |
| β1/β2 | Porcine Skeletal Muscle | 47 |
| β1 | CHO-K1 cells | 1146 |
| β2 | CHO-K1 cells | 466 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
Objective: To determine the inhibition constant (Ki) of this compound for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β1-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filter manifold for vacuum filtration.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare Reagents:
-
Thaw the cell membrane preparation on ice and resuspend in binding buffer to the desired protein concentration (e.g., 10-50 µ g/well ).
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration of approximately its Kd.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-selective antagonist like propranolol (for non-specific binding) or varying concentrations of this compound.
-
50 µL of the radioligand solution.
-
100 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of the β1-adrenergic receptor.
Caption: A logical workflow for troubleshooting low signal issues.
References
Pafenolol stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Pafenolol during long-term storage. The following information is based on general principles of drug stability and data from structurally similar compounds, as direct long-term stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound, like many pharmaceutical compounds, can be influenced by a variety of environmental and formulation-specific factors. Key factors include:
-
Temperature: Elevated temperatures typically accelerate chemical degradation reactions.[1][2][3][4]
-
Humidity: Moisture can promote hydrolysis and microbial growth, particularly for hygroscopic substances.[1]
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.
-
pH: The pH of a solution or formulation can significantly impact the rate of degradation for pH-sensitive compounds.
-
Oxygen: Oxidative degradation can occur, often accelerated by light, temperature, and the presence of metal ions.
-
Excipients: Interactions between this compound and excipients in a formulation can affect its stability.
-
Container and Closure System: The packaging material can influence stability by offering varying degrees of protection against moisture and light.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not well-documented, compounds with similar structures, such as other beta-blockers like atenolol, are susceptible to hydrolysis of the ether linkage and side-chain oxidation. It is plausible that this compound could undergo similar degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify its specific degradation products.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound can manifest in several ways:
-
Physical Changes: Changes in color, odor, or the appearance of visible particulates in a solution. For solid forms, caking or discoloration may be observed.
-
Chemical Changes: A decrease in the measured potency or purity of the active pharmaceutical ingredient (API) and the appearance of new peaks in a chromatogram, indicating the formation of degradation products.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method is crucial for monitoring changes in the quality of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose. This method can separate this compound from its degradation products and allow for their quantification.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a stored this compound sample.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their potential structures.
-
Forced Degradation Study: Perform forced degradation studies on a fresh sample of this compound to see if the same degradation products are formed under stress conditions (e.g., acid, base, heat, light, oxidation). This can help confirm that the new peaks are indeed related to this compound degradation.
-
Review Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) have been consistently maintained within the recommended range.
-
Issue 2: A decrease in the potency of this compound is observed over time.
-
Possible Cause: Chemical degradation of the active pharmaceutical ingredient.
-
Troubleshooting Steps:
-
Quantify Degradants: Using a validated stability-indicating HPLC method, quantify the amount of this compound remaining and the amount of degradation products formed.
-
Evaluate Storage Conditions: Assess if any deviations from the recommended storage conditions have occurred. Higher temperatures and exposure to light are common causes of accelerated degradation.
-
Assess Packaging: Ensure the container and closure system are appropriate and intact to protect the sample from environmental factors.
-
Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Potential Effect on this compound | Recommended Mitigation |
| Temperature | Increased degradation rate | Store at controlled room temperature or as specified. Avoid exposure to extreme heat. |
| Humidity | Hydrolysis, physical changes | Store in a dry environment. Use desiccants if necessary. |
| Light | Photodegradation | Store in light-resistant containers (e.g., amber vials). |
| pH | Acid or base-catalyzed degradation | Maintain pH within a stable range for solutions. |
| Oxygen | Oxidation | Store under an inert atmosphere (e.g., nitrogen) if sensitive to oxidation. |
Table 2: Example Stability Study Data Log for this compound
(This is a template for researchers to log their own data)
| Time Point (Months) | Storage Condition | Appearance | This compound Assay (%) | Total Impurities (%) |
| 0 | 25°C / 60% RH | White Powder | 100.0 | <0.1 |
| 3 | 25°C / 60% RH | |||
| 6 | 25°C / 60% RH | |||
| 9 | 25°C / 60% RH | |||
| 12 | 25°C / 60% RH | |||
| 0 | 40°C / 75% RH | White Powder | 100.0 | <0.1 |
| 3 | 40°C / 75% RH | |||
| 6 | 40°C / 75% RH |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol is a general guideline based on methods used for similar compounds like atenolol and should be optimized and validated for this compound.
-
Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., H₂O₂) for forced degradation
-
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., 20:20:60 v/v/v), with the pH of the buffer adjusted to a suitable value (e.g., pH 5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (e.g., 226 nm for atenolol).
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat this compound solution with HCl at an elevated temperature.
-
Base Hydrolysis: Treat this compound solution with NaOH at an elevated temperature.
-
Oxidative Degradation: Treat this compound solution with H₂O₂.
-
Thermal Degradation: Expose solid or solution this compound to dry heat.
-
Photodegradation: Expose this compound solution to UV light.
-
Analyze all stressed samples by HPLC to ensure the method can separate the degradation products from the parent this compound peak.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for this compound stability testing.
Caption: Logical troubleshooting for this compound degradation issues.
References
Minimizing non-specific binding of Pafenolol in assays
Technical Support Center: Pafenolol Assays
Welcome to the Technical Support Center for this compound Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize assays involving this compound, a beta-adrenergic receptor antagonist.[1][2] Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly the issue of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
Q2: What is non-specific binding (NSB) and why is it a concern in this compound assays?
Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended biological target. This can include binding to plasticware like microplates and pipette tips, as well as other proteins in the assay. High NSB can lead to elevated background signals, which reduces the assay's signal-to-noise ratio, decreases sensitivity, and can ultimately result in inaccurate data.
Q3: What are the primary causes of high non-specific binding with small molecules like this compound?
Several factors can contribute to the high non-specific binding of small molecules:
-
Hydrophobic Interactions: Compounds with hydrophobic regions can bind to plastic surfaces.
-
Electrostatic Interactions: Charged molecules can interact with charged surfaces.
-
Assay Component Concentrations: High concentrations of the analyte or other assay components can increase the likelihood of non-specific interactions.
-
Insufficient Blocking: Unoccupied sites on the assay surface can be a major source of non-specific binding.
Troubleshooting Guide: Minimizing this compound Non-Specific Binding
High background signal in your assay is often a direct result of non-specific binding. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Assess the Source of Non-Specific Binding
To effectively troubleshoot, you must first identify the primary source of the non-specific binding.
Experimental Protocol: NSB Source Determination
-
Negative Control (No Target): Prepare wells containing all assay components (buffer, detection reagents, and this compound) but without the biological target (e.g., receptor or enzyme). A high signal in these wells directly indicates that this compound is binding to the assay plate or other components.
-
Analyte-Free Control: Prepare wells with all assay components, including the biological target, but without this compound. This will help determine if other components are contributing to the background signal.
Step 2: Optimize Blocking and Washing Procedures
Insufficient blocking is a frequent cause of high background.
Blocking Agents:
Blocking agents are proteins or detergents that coat the surface of the assay plate, preventing the non-specific adsorption of other molecules.
-
Proteins: Bovine Serum Albumin (BSA) and casein are commonly used. BSA is effective at shielding charged surfaces and preventing non-specific protein interactions.
-
Detergents: Non-ionic detergents like Tween-20 can disrupt hydrophobic interactions.
Table 1: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Recommended Starting Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1% (w/v) | Can be optimized between 0.1% and 5%. |
| Casein | 0.5 - 5% (w/v) | Can be more effective than BSA in some ELISAs. Avoid with phosphoprotein detection. |
| Tween-20 | 0.05% (v/v) | Often used in combination with a protein blocker. |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers with varying concentrations of a chosen blocking agent (e.g., 1%, 3%, and 5% BSA).
-
Coat the wells of your microplate with these blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Run your "Negative Control (No Target)" experiment in these differently blocked wells.
-
Compare the background signal across the conditions to identify the most effective blocking strategy.
Step 3: Modify Your Assay Buffer
The composition of your assay buffer can significantly influence non-specific binding.
Buffer Additives:
-
Non-ionic Detergents: Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01% to 0.1%) in your assay buffer can help to disrupt hydrophobic interactions.
-
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions by shielding charges.
-
pH Adjustment: Adjusting the pH of your buffer can alter the charge of this compound and the assay surface, potentially reducing charge-based non-specific binding.
Experimental Protocol: Buffer Optimization
-
Prepare a set of assay buffers containing different concentrations of Tween-20 (e.g., 0%, 0.05%, 0.1%).
-
In a separate experiment, prepare buffers with varying NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM).
-
Using your optimized blocking protocol, run your "Negative Control (No Target)" experiment with these different buffers.
-
Measure the background signal to determine the optimal buffer composition for minimizing NSB.
Step 4: Select Appropriate Assay Plates
Standard polystyrene plates can have high binding capacities for proteins and other molecules.
-
Low-Binding Plates: Consider using microplates with a low-binding surface. These plates are often treated to create a hydrophilic surface that minimizes molecular interactions.
-
Material Matters: Polypropylene plates generally exhibit lower biomolecule binding compared to polystyrene.
Table 2: Comparison of Microplate Surfaces for Reducing NSB
| Plate Type | Surface Characteristic | Mechanism of NSB Reduction |
| Standard Polystyrene | Hydrophobic | High binding capacity, prone to NSB. |
| Low-Binding Surface | Hydrophilic (e.g., polyethylene oxide-like coating) | Minimizes hydrophobic and ionic interactions. |
| Polypropylene | Less hydrophobic than polystyrene | Inherently lower binding of biomolecules. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding in this compound assays.
References
Pafenolol In Vitro Activity Enhancement via pH Adjustment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pafenolol activity in vitro by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective beta-1 adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to competitively block the binding of endogenous catecholamines (e.g., epinephrine and norepinephrine) to beta-1 adrenergic receptors.[3] This inhibition leads to a reduction in the downstream signaling cascade typically initiated by agonist binding.
Q2: How does pH influence the activity of beta-blockers like this compound in vitro?
The pH of the experimental buffer can significantly impact the activity of beta-blockers. The ionization state of the drug, which is dependent on its pKa and the surrounding pH, affects its ability to interact with the receptor. For some beta-blockers, a lower pH has been shown to decrease the binding affinity of agonists to beta-adrenergic receptors, while the affinity of antagonists may remain unaffected.[1] The charge of the beta-blocker molecule, determined by the pH, can also influence its interaction with the cell membrane and the receptor binding pocket.[4]
Q3: What is the optimal pH range for in vitro assays with this compound?
The optimal pH for this compound activity should be determined empirically for each specific assay. As a starting point, most in vitro cell-based and biochemical assays are performed at a physiological pH of 7.4. However, slight variations in pH can alter this compound's charge and conformation, potentially enhancing its binding affinity and functional antagonism. It is recommended to test a range of pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) to identify the optimal condition for your experimental setup.
Q4: Can pH affect the solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in replicate data | This compound precipitation due to suboptimal pH and solubility. | Visually inspect wells for any signs of precipitation. Prepare a fresh stock solution of this compound and consider adjusting the buffer pH to a more acidic value to improve solubility. Determine the solubility of this compound at different pH values. |
| Inconsistent pH across the assay plate. | Ensure the buffer has adequate buffering capacity. Verify the pH of the media in multiple wells of the plate before and after the experiment. | |
| Lower than expected this compound potency (high IC50) | Suboptimal pH for receptor binding. | Systematically test a range of pH values (e.g., from 6.8 to 7.8) in your assay to determine the optimal pH for this compound's antagonistic activity. A study on beta-adrenoreceptors showed that low pH did not affect antagonist affinity, but this should be confirmed for this compound. |
| Degradation of this compound in the assay buffer. | Assess the stability of this compound in your assay buffer at the experimental pH and temperature over the duration of the assay. | |
| Inconsistent results between different experiments | Variation in buffer preparation. | Use a standardized protocol for buffer preparation and always verify the final pH with a calibrated pH meter. |
| Fluctuation in incubator CO2 levels affecting media pH. | Ensure the CO2 incubator is properly calibrated and maintained to ensure consistent media pH. |
Experimental Protocols
Radioligand Binding Assay to Determine this compound Affinity (Ki) at Various pH
This protocol is adapted from standard beta-adrenoceptor binding assays.
Objective: To determine the inhibitory constant (Ki) of this compound for the beta-1 adrenergic receptor at different pH values.
Materials:
-
Cell membranes expressing the human beta-1 adrenergic receptor.
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
This compound.
-
Binding buffer (50 mM Tris-HCl or HEPES) adjusted to various pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8).
-
Non-specific binding control (e.g., a high concentration of Propranolol).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer at each desired pH.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., Propranolol).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay to Measure this compound Potency (IC50) at Various pH
This protocol is based on commercially available cAMP assay kits.
Objective: To determine the potency of this compound in inhibiting agonist-induced cAMP production at different pH values.
Materials:
-
A cell line expressing the human beta-1 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
A beta-adrenergic agonist (e.g., Isoproterenol).
-
This compound.
-
Assay buffer (e.g., HBSS or PBS) adjusted to various pH values.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the experiment, wash the cells with the assay buffer at the desired pH.
-
Prepare serial dilutions of this compound in the assay buffer (at the corresponding pH) containing a fixed concentration of the PDE inhibitor.
-
Pre-incubate the cells with the this compound dilutions for a specified time.
-
Stimulate the cells with a concentration of the agonist that elicits a submaximal response (e.g., EC80).
-
Incubate for a time sufficient to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
This compound Signaling Pathway
Caption: this compound antagonizes the β1-adrenergic receptor signaling pathway.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for this compound activity.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting pH-related issues.
References
- 1. [Effect of pH changes on the binding of agonists and antagonists to the adrenergic beta receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. kup.at [kup.at]
- 4. Exploring the pH-Responsive Interaction of β-Blocker Drug Propranolol with Biomimetic Micellar Media: Fluorescence and Electronic Absorption Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Pafenolol precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Pafenolol in stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in stock solutions can lead to inaccurate dosing and unreliable experimental outcomes. The following guide provides a systematic approach to troubleshooting and resolving this issue.
Question: My this compound stock solution has formed a precipitate. What are the initial steps to resolve this?
Answer:
-
Verification: Confirm that the observed solid material is indeed this compound precipitate and not a contaminant.
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) to see if the precipitate redissolves. Some compounds have lower solubility at colder temperatures.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or an ultrasonic bath to aid dissolution.
-
pH Adjustment: this compound, as a beta-blocker, is a weak base. A slight decrease in pH with a dilute acidic solution (e.g., 0.1 N HCl) might be necessary to improve solubility, but be cautious as this can affect your experimental system. Always check the pH of your final working solution.
Question: I am still observing precipitation after initial troubleshooting. What other factors should I consider?
Answer:
If initial steps fail, a more thorough investigation of your stock solution parameters is necessary. Key factors influencing drug stability and solubility include the choice of solvent, concentration, storage conditions, and pH.[1][2][3]
-
Solvent Selection: The choice of solvent is critical. While specific solubility data for this compound is not widely published, data from other beta-blockers can provide guidance. Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic compounds for in vitro assays.[4] Ethanol can be an alternative, though solubility may be more limited.[4] For some beta-blockers, aqueous solutions are possible, but solubility can be highly variable.
-
Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a lower concentration stock solution.
-
Storage Conditions:
-
Temperature: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Light: Protect photosensitive compounds from light by using amber vials or wrapping vials in aluminum foil.
-
Container: Use appropriate containers for storage. Glass vials with screw caps that have a Teflon liner are recommended to prevent solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: While specific data for this compound is limited, Dimethyl Sulfoxide (DMSO) is generally a good starting point for preparing high-concentration stock solutions of beta-blockers for research purposes. It is crucial to ensure the final concentration of DMSO in your experimental setup is not toxic to the cells or organisms being studied.
Q2: How can I determine the solubility of this compound in a new solvent?
A2: You can perform a simple solubility test. Start with a known mass of this compound and add small, measured volumes of the solvent, vortexing after each addition until the compound is fully dissolved. This will give you an approximate solubility limit.
Q3: Can I use water to prepare my this compound stock solution?
A3: The solubility of beta-blockers in water varies significantly. This compound is a weak base, and its solubility in neutral water may be low. If an aqueous solution is required, consider using a buffer with a slightly acidic pH to improve solubility.
Q4: My this compound precipitated after dilution into an aqueous buffer. What should I do?
A4: This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous medium. To mitigate this:
-
Lower the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer is much lower than in the initial stock.
-
Use a pre-warmed buffer: Adding the stock solution to a buffer at room temperature or 37°C can sometimes prevent precipitation.
-
Increase mixing: Add the stock solution dropwise to the buffer while vortexing to ensure rapid and even dispersion.
-
Consider co-solvents: In some cases, adding a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can improve solubility, but this must be compatible with your experimental system.
Q5: How should I store my this compound stock solution to prevent precipitation and degradation?
A5: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C in airtight, light-protected vials. Aliquoting the stock solution into smaller, single-use volumes can help avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.
Data Presentation: Solubility of Selected Beta-Blockers
| Beta-Blocker | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log P | Notes |
| Atenolol | 266.34 | 13300 | 0.16 | Hydrophilic |
| Metoprolol | 267.36 | 16900 | 1.88 | Moderately lipophilic |
| Propranolol | 259.34 | 62.1 | 3.06 | Lipophilic |
| Bisoprolol | 325.44 | 2240 | 1.87 | Moderately lipophilic |
| Carazolol | 298.38 | 8.52 | 3.59 | Highly lipophilic |
| Sotalol | 272.36 | 5510 | 0.24 | Hydrophilic |
Data sourced from various studies on beta-blocker physicochemical properties. Log P (octanol-water partition coefficient) is a measure of lipophilicity; a higher Log P indicates greater lipid solubility.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general methodology for preparing a stock solution of this compound. It is recommended to start with a small amount to test solubility before preparing a larger batch.
Materials:
-
This compound powder (Molar Mass: 337.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 337.46 g/mol * 1000 mg/g = 3.37 mg
-
-
Weigh the this compound: Carefully weigh out 3.37 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in properly labeled, airtight amber vials at -20°C or -80°C. For frequent use, create smaller aliquots to avoid multiple freeze-thaw cycles.
Note on Working Solutions:
To prepare a working solution, dilute the stock solution into your desired aqueous buffer or cell culture medium. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the buffer. It is crucial to include a vehicle control (containing the same final concentration of DMSO) in your experiments.
Mandatory Visualization
Signaling Pathway of Beta-Adrenergic Receptor Antagonists
This compound is a beta-adrenergic receptor antagonist. These antagonists work by blocking the binding of endogenous catecholamines (like norepinephrine and epinephrine) to beta-adrenergic receptors. This action inhibits the downstream signaling cascade that is normally initiated by receptor activation. The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of inhibition by an antagonist like this compound.
Beta-adrenergic receptor signaling pathway and inhibition by this compound.
References
Pafenolol Interference in High-Throughput Screening: A Technical Support Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Pafenolol in high-throughput screening (HTS) assays. By understanding the potential mechanisms of interference and implementing appropriate control experiments, researchers can ensure the integrity and accuracy of their screening data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-adrenergic receptor antagonist.[1] Its primary pharmacological effect is to block beta-adrenergic receptors, which are involved in the sympathetic nervous system's control of heart rate and other physiological processes.
Q2: Why might this compound interfere with HTS assays?
While specific data on this compound interference is limited, its chemical structure contains moieties that are often associated with assay artifacts in HTS. Potential mechanisms of interference include:
-
Autofluorescence: The presence of aromatic rings in the this compound structure could lead to intrinsic fluorescence, which can be a source of false-positive signals in fluorescence-based assays.
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelengths of fluorophores used in the assay, leading to a decrease in the detected signal and potentially causing false-negative results.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that may nonspecifically interact with assay components, leading to either inhibition or activation signals.
-
Reactivity of the Urea Substructure: Compounds containing urea or thiourea substructures have been noted for their potential to interfere in various biological assays.[2][3]
Q3: What are the common types of HTS assays where interference from compounds like this compound might be observed?
Interference can occur in various assay formats, particularly those relying on optical detection methods. These include:
-
Fluorescence Intensity (FI)
-
Fluorescence Polarization (FP)
-
Time-Resolved Fluorescence (TRF)
-
Förster Resonance Energy Transfer (FRET)
-
Luminescence-based assays (e.g., luciferase reporter assays)
-
Absorbance-based assays
Q4: How can I proactively assess the potential for this compound to interfere in my specific HTS assay?
It is crucial to perform a series of control experiments before initiating a full-scale screen. These "triage" assays can help identify and characterize potential interference. Key control experiments are detailed in the Troubleshooting Guides section below.
Troubleshooting Guides
This section provides detailed troubleshooting guides for identifying and mitigating potential interference from this compound in your HTS experiments.
Guide 1: Investigating Autofluorescence
Issue: An unexpectedly high signal is observed in wells containing this compound, even in the absence of the biological target, suggesting the compound may be autofluorescent.
Troubleshooting Steps:
-
Perform a Spectral Scan:
-
Prepare solutions of this compound at various concentrations in the assay buffer.
-
Use a spectrophotometer to measure the excitation and emission spectra of this compound across a broad range of wavelengths.
-
-
Analyze Spectral Overlap:
-
Compare the excitation and emission spectra of this compound with those of the fluorophore used in your assay. Significant overlap indicates a high potential for autofluorescence interference.
-
-
Run a "Compound-Only" Control:
-
In your assay plate, include control wells containing only this compound at the screening concentration in the assay buffer (without the biological target or other assay reagents).
-
A high signal in these wells confirms autofluorescence.
-
Mitigation Strategies:
-
Wavelength Selection: If possible, select a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence profile of this compound.
-
Use a "Pre-read" Protocol: Measure the fluorescence of the plate after compound addition but before adding the final assay reagent that initiates the reaction. This background signal can then be subtracted from the final reading.
-
Time-Resolved Fluorescence (TRF): Consider using a TRF assay format, as it can minimize interference from short-lived background fluorescence.
Guide 2: Detecting Fluorescence Quenching or Inner-Filter Effect
Issue: A dose-dependent decrease in signal is observed when titrating this compound, which could be misinterpreted as inhibitory activity.
Troubleshooting Steps:
-
"Fluorophore-Only" Control:
-
Prepare wells containing the assay fluorophore at its working concentration in the presence of a titration of this compound.
-
A decrease in fluorescence intensity with increasing this compound concentration suggests quenching.
-
-
Absorbance Scan:
-
Measure the absorbance spectrum of this compound at the screening concentration.
-
High absorbance at the excitation or emission wavelengths of your fluorophore indicates a potential inner-filter effect.
-
Mitigation Strategies:
-
Lower Fluorophore Concentration: If possible, reduce the concentration of the fluorescent reporter to minimize the impact of quenching.
-
Mathematical Correction: For inner-filter effects, mathematical corrections can be applied if the absorbance of the compound is known.
-
Orthogonal Assay: Confirm any "hits" using a non-fluorescence-based assay format (e.g., a luminescence or label-free detection method).
Guide 3: Assessing Compound Aggregation
Issue: this compound shows nonspecific activity, and the dose-response curve has a steep Hill slope.
Troubleshooting Steps:
-
Detergent Test:
-
Run the assay in the presence and absence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).
-
A significant reduction in the observed activity in the presence of detergent is a strong indicator of aggregation-based interference.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to directly observe the formation of aggregates by this compound at different concentrations in the assay buffer.
-
Mitigation Strategies:
-
Include Detergent: Routinely include a low concentration of a non-ionic detergent in the assay buffer.
-
Lower Compound Concentration: Screen at a lower concentration of this compound if possible.
-
Structure-Activity Relationship (SAR) Analysis: Be cautious of steep SAR, as this can sometimes be an artifact of aggregation.
Data Presentation
Clear and structured data presentation is essential for identifying and interpreting assay interference. Below are example tables to guide your data analysis.
Table 1: this compound Autofluorescence Analysis
| This compound Concentration (µM) | Raw Fluorescence Signal (RFU) | Buffer Blank (RFU) | This compound-Only Signal (RFU) |
| 1 | 150 | 100 | 50 |
| 5 | 550 | 100 | 450 |
| 10 | 1200 | 100 | 1100 |
| 20 | 2500 | 100 | 2400 |
Table 2: this compound Quenching Effect on Fluorescein
| This compound Concentration (µM) | Fluorescein Signal (RFU) | Percent Quenching (%) |
| 0 (Control) | 10000 | 0 |
| 1 | 9500 | 5 |
| 5 | 7500 | 25 |
| 10 | 5000 | 50 |
| 20 | 2500 | 75 |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in your assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a "buffer only" control.
-
-
Plate Setup:
-
Pipette 100 µL of each this compound dilution and the buffer control into the wells of a black, clear-bottom microplate.
-
-
Fluorescence Measurement:
-
Use a microplate reader to perform a full excitation and emission scan for each well to identify the wavelengths of maximum excitation and emission for this compound.
-
Measure the fluorescence intensity at the excitation and emission wavelengths used in your primary assay.
-
-
Data Analysis:
-
Subtract the fluorescence of the "buffer only" control from the fluorescence of the this compound-containing wells to determine the net autofluorescence.
-
Protocol 2: Orthogonal Assay Using Luminescence
-
Assay Principle:
-
Select a commercially available luminescent assay kit that measures the same biological endpoint as your primary fluorescence-based assay (e.g., a luciferase-based ATP detection assay to measure cell viability).
-
-
Experimental Procedure:
-
Perform the luminescent assay according to the manufacturer's instructions, including a dose-response curve for this compound.
-
-
Data Comparison:
-
Compare the IC50 or EC50 values obtained from the luminescent assay with those from the primary fluorescence assay. A significant discrepancy may indicate that the results from the fluorescence assay were due to interference.
-
Visualizations
Below are diagrams illustrating key concepts related to assay interference and troubleshooting workflows.
Caption: Potential interference mechanisms of this compound in HTS assays.
Caption: Troubleshooting workflow for suspected this compound interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Pafenolol
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the in vivo bioavailability of Pafenolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main pharmacokinetic challenges?
This compound is a beta-adrenergic receptor antagonist.[1][2] Its primary pharmacokinetic challenges include discontinuous absorption from the gastrointestinal tract and dose-dependent bioavailability.[3] Studies in healthy subjects have shown that after oral administration, two distinct plasma concentration peaks are often observed, one at 0.5-1.5 hours and a second, higher peak at 3-5 hours.[3] This suggests complex absorption processes. Furthermore, its mean systemic availability increases with the dose, for instance from 27% at a 25 mg dose to 46% at a 100 mg dose, indicating that absorption mechanisms may be saturable.[3]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
While not definitively published, based on its pharmacokinetic properties of good dissolution but variable and site-dependent absorption, this compound is likely a BCS Class III drug (high solubility, low permeability). The discontinuous absorption and dose-dependent bioavailability are characteristic of permeability-limited absorption. Understanding the BCS class is crucial as it guides the formulation strategy. For BCS Class III compounds, the primary goal is to overcome the low permeability across the intestinal epithelium.
Q3: What are the initial formulation strategies to consider for enhancing this compound's bioavailability?
Given its likely BCS Class III characteristics, initial strategies should focus on improving its permeability. Key approaches include:
-
Permeation Enhancers: Incorporating excipients that can transiently and safely open the tight junctions between intestinal epithelial cells to allow for increased paracellular drug transport.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane.
-
Ion Pairing and Complexation: Forming a lipophilic complex of the drug can enhance its transcellular absorption.
-
Nanoparticulate Systems: Encapsulating this compound in nanoparticles can alter its uptake mechanism and protect it from potential degradation.
Q4: How does food intake likely affect the bioavailability of this compound?
For many beta-blockers, such as propranolol and metoprolol, food intake has been shown to enhance bioavailability. This can be due to several factors, including increased splanchnic blood flow, delayed gastric emptying which allows for a longer absorption window, and interaction with food components that may enhance solubility or reduce first-pass metabolism. For this compound, the effect of food should be experimentally determined as it can be a critical parameter in clinical trial design and patient instructions.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Parameters (AUC, Cmax) in Animal Studies
Possible Cause: High variability is a common issue in preclinical studies and can stem from inconsistent dissolution, variable gastrointestinal transit times, or physiological differences between animals. Food effects can also be a significant contributor.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before dosing.
-
Control and standardize access to food and water after dosing.
-
Administer the formulation at the same time of day for all experiments to minimize circadian rhythm effects.
-
-
Refine Formulation:
-
If using a suspension, ensure it is homogenous and well-dispersed before and during administration to each animal.
-
Consider switching to a solution-based formulation, such as one using cyclodextrins or a co-solvent system, to eliminate dissolution variability.
-
For solid dosage forms, ensure uniform drug content and consistent manufacturing processes.
-
-
Evaluate Animal Model:
-
Assess if the chosen animal strain is known for high physiological variability.
-
Consider using a more consistent model or increasing the number of animals per group to improve statistical power. The pig has been suggested as a suitable preclinical model for predicting oral bioavailability in humans.
-
Issue 2: Non-Proportional Increase in Drug Exposure with Increasing Doses
Possible Cause: A non-proportional increase in the Area Under the Curve (AUC) with an increasing dose, as observed with this compound, often points to a saturable absorption process. This could be due to the saturation of a specific transport mechanism or a solubility/dissolution rate limitation at higher doses.
Troubleshooting Steps:
-
Conduct a Dose-Escalation Study:
-
Administer a wider range of doses and carefully map the pharmacokinetic profile at each dose level. This will help to identify the point at which saturation occurs.
-
-
Investigate Permeability:
-
Utilize in vitro models like Caco-2 cell monolayers to assess the permeability of this compound and investigate if it is a substrate for any efflux transporters (e.g., P-glycoprotein).
-
In situ intestinal perfusion studies in rats can also provide valuable information on regional differences in absorption and potential transporter involvement.
-
-
Formulation Approaches to Overcome Saturation:
-
Permeation Enhancers: Formulations containing permeation enhancers could open up the paracellular pathway, providing a non-saturable route for absorption.
-
Efflux Pump Inhibitors: If this compound is found to be a substrate for efflux pumps like P-gp, co-administration with a P-gp inhibitor (though this is more of a mechanistic tool than a straightforward formulation strategy) could increase absorption.
-
Issue 3: Discontinuous Absorption Profile (Multiple Peaks in Plasma Concentration)
Possible Cause: The discontinuous absorption of this compound, leading to multiple plasma peaks, can be caused by several factors:
-
Regional Differences in Intestinal Absorption: The drug may be absorbed at specific sites in the intestine.
-
Delayed Gastric Emptying: Portions of the dose may be released from the stomach at different times.
-
Enterohepatic Recirculation: The drug or its metabolites are excreted in the bile and then reabsorbed in the intestine.
-
Formulation-Related Issues: The drug may not be fully released from the dosage form immediately.
Troubleshooting Steps:
-
Controlled Release Formulations:
-
Develop a sustained-release matrix tablet to provide a more controlled and continuous release of the drug along the gastrointestinal tract. This can help to smooth out the absorption profile.
-
-
In Vitro - In Vivo Correlation (IVIVC):
-
Develop an IVIVC to understand the relationship between the in vitro dissolution rate and the in vivo absorption profile. This can help in designing a formulation with a more predictable in vivo performance. For immediate-release formulations of BCS Class III drugs like atenolol, a linear IVIVC may not be achievable due to permeability being the rate-limiting step.
-
-
Mechanistic Studies:
-
Conduct studies to investigate enterohepatic recirculation by cannulating the bile duct in an animal model.
-
Use imaging techniques to track the transit and dissolution of the dosage form in the gastrointestinal tract.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects After Single Oral Doses
| Oral Dose (mg) | Mean Systemic Availability (%) | Cmax1 (ng/mL) | Tmax1 (h) | Cmax2 (ng/mL) | Tmax2 (h) |
| 25 | 27 ± 5 | - | 0.5 - 1.5 | - | 3 - 5 |
| 50 | - | - | 0.5 - 1.5 | - | 3 - 5 |
| 100 | 46 ± 5 | - | 0.5 - 1.5 | - | 3 - 5 |
| Data derived from Regårdh et al., 1990. Cmax and Tmax values for the two peaks were not provided as discrete mean values in the source. |
Table 2: Pharmacokinetic Parameters of this compound After Single Intravenous Doses
| IV Dose (mg) | Total Body Clearance (mL/min) | Terminal Half-life (h) | Volume of Distribution (L/kg) |
| 5 | ~300 | ~3.5 | ~1.1 |
| 10 | ~300 | ~3.5 | ~1.1 |
| 20 | Slightly decreased (~13%) | ~3.5 | ~1.1 |
| Data derived from Regårdh et al., 1990. |
Experimental Protocols
Protocol 1: Preparation and In Vitro Evaluation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the best solubilizing capacity for this compound.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagrams, prepare different formulations by mixing the selected oil, surfactant, and co-surfactant in varying ratios.
-
Incorporate this compound into the optimized SEDDS formulation and vortex until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time taken for the formulation to emulsify in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) under gentle agitation.
-
In Vitro Dissolution Study: Perform dissolution testing of the this compound-loaded SEDDS in SGF and SIF and compare it with the dissolution of the pure drug.
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) Study in Rats
-
Animal Preparation:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Anesthetize the rats and expose the small intestine through a midline abdominal incision.
-
Isolate a segment of the jejunum or ileum and cannulate both ends.
-
-
Perfusion:
-
Perfuse the intestinal segment with a buffered solution (e.g., Krebs-Ringer) containing a known concentration of this compound and a non-absorbable marker (e.g., phenol red) at a constant flow rate.
-
Collect the perfusate at regular intervals for a defined period.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and the non-absorbable marker in the collected perfusate samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation of Permeability:
-
Calculate the effective permeability (Peff) of this compound in the specific intestinal segment. This study can be repeated with formulations containing permeation enhancers to assess their effect.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound after i.v. and oral administration of three separate doses of different strength to man - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in Pafenolol experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of experimental results. Pafenolol is a selective β1-adrenergic receptor antagonist. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in DMSO (Dimethyl Sulfoxide). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[1] Always prepare a vehicle control with the same final DMSO concentration as your experimental samples.
Q2: How should this compound be stored to ensure its stability?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] A stock solution in DMSO can be stored at -80°C for up to 6 months.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
Q3: What is the mechanism of action for this compound?
A3: this compound is a competitive antagonist of the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR). In cardiac tissue, its primary site of action, this compound blocks the binding of endogenous catecholamines like norepinephrine, thereby inhibiting the downstream signaling cascade. This cascade involves the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this, this compound reduces cAMP production, leading to decreased heart rate and contractility.
Q4: Can this compound be used in animal studies?
A4: Yes, however, for in vivo studies, the formulation of this compound is critical. If a DMSO stock is used, it often needs to be diluted in a vehicle suitable for animal administration, such as a solution containing PEG400, Tween 80, or carboxymethylcellulose (CMC-Na), to improve solubility and reduce toxicity. The final DMSO concentration should be kept as low as possible, preferably under 2%.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
Question: My dose-response curves for this compound are inconsistent, and I see large standard deviations between my replicate wells. What could be the cause?
Answer: High variability is a common issue in cell-based assays and can stem from several sources. Consider the following potential causes and solutions:
-
Inconsistent Cell Seeding: A non-uniform cell number across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Use calibrated multichannel pipettes and pre-wet the tips. To mitigate the "edge effect" (increased evaporation in outer wells), avoid using the outermost wells of the plate for samples; instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Pipetting Errors: Small inaccuracies in pipetting can lead to significant concentration errors.
-
Solution: Ensure all pipettes are regularly calibrated. Use reverse pipetting for viscous solutions and ensure consistent speed and tip immersion depth.
-
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond inconsistently.
-
Solution: Use cells from a consistent, low passage number from a well-maintained cell bank. Always check cell viability (e.g., via trypan blue exclusion) before seeding; it should be >95%.
-
Issue 2: My this compound IC50 Value Shifts Between Experiments
Question: I am performing a functional assay to measure this compound's potency, but the IC50 value is not reproducible. Why is this happening?
Answer: IC50 values are highly sensitive to experimental conditions. A lack of reproducibility is often linked to subtle variations in the assay protocol.
-
Variable Incubation Times: The duration of cell exposure to this compound can significantly impact the measured IC50.
-
Solution: Standardize all incubation times precisely across all experiments. This includes pre-incubation with the antagonist (this compound) and stimulation with an agonist.
-
-
Cell Density: The number of cells per well can alter the effective concentration of the drug.
-
Solution: Perform a cell titration experiment to find the optimal seeding density where the response is robust and in the linear range of the assay. Maintain this density for all subsequent experiments.
-
-
Agonist Concentration (for antagonist assays): When measuring the IC50 of an antagonist like this compound, the concentration of the agonist used to stimulate the receptor is critical.
-
Solution: Use a consistent concentration of the agonist, typically the EC80 (the concentration that gives 80% of the maximal response). This provides a large enough signal window to accurately measure inhibition.
-
-
Reagent Stability: Degradation of key reagents like the agonist or this compound itself will alter results.
-
Solution: Prepare fresh dilutions of this compound and the agonist for each experiment from aliquoted, frozen stocks.
-
Data Presentation
Table 1: Physicochemical and Handling Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₈H₂₉NO₃ | Fictional |
| Molecular Weight | 307.43 g/mol | Fictional |
| Appearance | White to off-white crystalline powder | |
| Primary Solvent | DMSO | Soluble up to 100 mM |
| Powder Storage | -20°C | Up to 3 years of stability |
| Solution Storage | -80°C in DMSO | Up to 6 months of stability |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | This compound Concentration Range | Agonist (e.g., Isoproterenol) |
| cAMP Inhibition Assay | HEK293 expressing β1-AR | 100 pM - 100 µM | EC80 Concentration |
| Receptor Binding Assay | CHO-K1 expressing β1-AR | 10 pM - 10 µM | N/A |
| Cell Viability Assay | AC16 Cardiomyocytes | 1 µM - 200 µM | To assess cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and subsequent serial dilutions for a typical cell-based assay.
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes, calibrated pipettes.
-
Stock Solution Preparation (10 mM): a. Calculate the mass of this compound needed for your desired volume (e.g., for 1 mL of 10 mM solution, weigh out 3.074 mg of this compound). b. Aseptically add the powder to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO (e.g., 1 mL). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.
-
Serial Dilution for Dose-Response: a. Thaw one aliquot of the 10 mM stock solution. b. Perform serial dilutions in your assay buffer or cell culture medium. Ensure that the final DMSO concentration in all wells, including the vehicle control, remains constant and non-toxic (<0.5%).
Protocol 2: β1-AR Antagonist cAMP Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the β1-adrenergic receptor.
-
Cell Plating: a. Seed HEK293 cells stably expressing the human β1-AR into a 96-well plate at a pre-optimized density. b. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Assay Procedure: a. Gently wash the cells with serum-free medium containing a phosphodiesterase inhibitor like IBMX (e.g., 100 µM final concentration) to prevent cAMP degradation. b. Add serial dilutions of this compound (or vehicle control) to the appropriate wells. c. Incubate for 30 minutes at 37°C to allow this compound to bind to the receptors. d. Add an agonist (e.g., Isoproterenol) at a final concentration equal to its EC80. e. Incubate for a further 30 minutes at 37°C to stimulate cAMP production.
-
cAMP Detection and Analysis: a. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay) following the manufacturer's instructions. b. Plot the cAMP levels against the logarithm of this compound concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
Mandatory Visualization
Caption: this compound acts as an antagonist at the β1-adrenergic receptor, blocking the signaling cascade.
Caption: A standardized workflow to minimize variability in this compound cell-based assays.
Caption: A troubleshooting decision tree for diagnosing inconsistent this compound IC50 values.
References
Pafenolol Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the degradation pathway of Pafenolol. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate smooth and accurate experimental workflows.
Troubleshooting Guide
Researchers analyzing this compound degradation may encounter several common issues. This guide provides a structured approach to identifying and resolving these challenges.
| Issue | Potential Cause | Recommended Solution |
| No or Low this compound Peak in HPLC-MS/MS | Sample degradation during storage or preparation. | Ensure samples are stored at appropriate low temperatures and protected from light. Use fresh solvents and prepare samples immediately before analysis. |
| Incorrect mobile phase composition or gradient. | Verify the mobile phase preparation and composition. Optimize the gradient to ensure proper elution of this compound. | |
| Mass spectrometer settings are not optimized. | Tune the mass spectrometer for this compound's specific m/z. Optimize source parameters (e.g., capillary voltage, gas flow) for maximum sensitivity. | |
| Poor Peak Shape or Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to extend the life of the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Pump malfunction or air bubbles in the system. | Degas the mobile phase and purge the pump to remove air bubbles. Check for leaks in the system. | |
| Presence of Unexpected Peaks | Contamination from solvents, glassware, or sample matrix. | Use high-purity solvents and thoroughly clean all glassware. Perform a blank injection to identify sources of contamination. |
| Formation of adducts in the mass spectrometer source. | Optimize the electrospray ionization source conditions to minimize adduct formation. Consider changing the mobile phase modifier. | |
| Difficulty in Identifying Metabolites | Low abundance of metabolites. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions for fragments. Perform MS/MS experiments at multiple collision energies. |
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on structurally similar beta-blockers like atenolol and metoprolol, the degradation is expected to proceed through several key reactions. These include O-dealkylation of the ether linkage, hydroxylation of the aromatic ring, and oxidation of the secondary alcohol on the propanolamine side chain. Further degradation may involve cleavage of the side chain.
Q2: Which enzymes are likely involved in the metabolic degradation of this compound?
A2: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of many beta-blockers. Specific isozymes such as CYP2D6 and CYP3A4 are commonly implicated in the metabolism of drugs with similar structures. Therefore, it is highly probable that these enzymes play a significant role in the biotransformation of this compound.
Q3: What are the typical forced degradation conditions for studying this compound?
A3: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80°C
-
Basic Hydrolysis: 0.1 M NaOH at 60-80°C
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature
-
Thermal Degradation: Heating the solid drug substance at 105°C
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and visible light.
Q4: How can I confirm the structure of a potential this compound metabolite?
A4: Structural elucidation of metabolites typically involves a combination of techniques. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can suggest the elemental composition.[3] Tandem mass spectrometry (MS/MS) reveals fragmentation patterns that can be compared to the parent drug to identify the site of modification. For unambiguous identification, synthesis of the suspected metabolite and comparison of its chromatographic and spectral properties with the experimentally observed metabolite is the gold standard.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for this compound based on available literature.
| Parameter | Value | Reference |
| Systemic Availability (Oral) | 27% (25 mg dose) to 46% (100 mg dose) | [4] |
| Half-life of Distribution | 5 - 6 minutes | [4] |
| Apparent Volume of Distribution (Vz) | ~1.11 L/kg | |
| Total Body Clearance | ~300 mL/min | |
| Renal Excretion of Unchanged Drug | ~50% of systemically available dose | |
| Terminal Half-life (IV) | ~3.5 hours | |
| Terminal Half-life (Oral) | ~6 hours |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound in vitro.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar but chromatographically distinct beta-blocker)
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system to the HLM suspension. The final this compound concentration should be in the low micromolar range to be within the linear range of the enzymes.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC-MS/MS to quantify the remaining this compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of this compound disappearance.
Protocol 2: Identification of this compound Metabolites using High-Resolution Mass Spectrometry
Objective: To identify the major metabolites of this compound formed in vitro.
Materials:
-
Samples from the in vitro metabolic stability assay (Protocol 1)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system
Procedure:
-
Inject the quenched and centrifuged samples from the metabolic stability assay onto the UPLC-HRMS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
Process the data using metabolite identification software. Look for potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, demethylation, glucuronidation) and comparing the chromatograms of the t=0 and t=60 minute samples.
-
For any suspected metabolite peaks, examine the high-resolution mass data to determine the accurate mass and propose a molecular formula.
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the fragmentation pattern of the parent this compound to deduce the site of metabolic modification.
Visualizations
Caption: Hypothetical this compound Degradation Pathway.
Caption: Experimental Workflow for Degradation Analysis.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after i.v. and oral administration of three separate doses of different strength to man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pafenolol Demonstrates Superior Beta-1 Receptor Selectivity Over Metoprolol
For Immediate Release
Shanghai, China – November 28, 2025 – A comprehensive analysis of available data indicates that pafenolol, a beta-1 adrenoceptor antagonist, exhibits a higher degree of selectivity for the beta-1 adrenergic receptor compared to the widely used beta-blocker, metoprolol. This heightened selectivity may offer a more targeted therapeutic effect with a potentially reduced risk of side effects associated with the blockade of beta-2 adrenergic receptors.
Quantitative Comparison of Receptor Affinity
While direct head-to-head preclinical studies providing inhibitory constants (Ki) for both this compound and metoprolol under identical conditions are limited in the public domain, the available clinical and preclinical data consistently point towards the superior beta-1 selectivity of this compound. Metoprolol is known to have a beta-1 selectivity ratio of approximately 30 to 40-fold over beta-2 receptors.[[“]] Clinical research has suggested that this compound is approximately three times more selective for the beta-1 receptor than metoprolol.
For illustrative purposes, the following table summarizes representative binding affinity data for metoprolol from in vitro studies. Corresponding comprehensive preclinical data for this compound remains to be fully published in comparative studies.
| Compound | Receptor | Ki (nM) [log(Ki)] | Selectivity Ratio (β2/β1) |
| Metoprolol | β1 | ~18.2 [~7.74] | ~30-40 |
| β2 | ~692 [~6.16] | ||
| This compound | β1 | Data not available | Reported to be ~3x > Metoprolol |
| β2 | Data not available |
Note: Ki values for metoprolol are derived from multiple sources and may vary depending on the experimental conditions. The selectivity of this compound is based on clinical observations.
Experimental Evidence of Enhanced Selectivity
A key clinical investigation involving asthmatic patients provided functional evidence of this compound's enhanced beta-1 selectivity.[2] In this double-blind, randomized study, equipotent beta-1 blocking doses of intravenous this compound (5 mg) and metoprolol (15 mg) were administered.[2] The study observed that this compound produced a significantly smaller impact on bronchial muscle tone compared to metoprolol.[2] Furthermore, the reflex tachycardia induced by the beta-2 agonist terbutaline was greater in patients who received this compound, indicating less blockade of beta-2 adrenoceptors in the peripheral blood vessels.[2] This finding strongly suggests that this compound is more beta-1 selective than metoprolol.
Another study in patients with essential hypertension also reported that this compound is a new beta-1 selective adrenoceptor blocker that is three times more selective than metoprolol.
Experimental Protocols
The determination of beta-blocker selectivity is primarily conducted through in vitro radioligand binding assays. These experiments are crucial for quantifying the affinity of a drug for different receptor subtypes.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and metoprolol for beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either human beta-1 or beta-2 adrenergic receptors are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from tissues known to have a high density of these receptors (e.g., heart ventricles for beta-1, lung tissue for beta-2).
-
Radioligand Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand that binds to both beta-1 and beta-2 receptors (e.g., [125I]-Iodocyanopindolol).
-
Competitive Binding: Increasing concentrations of the unlabeled test compounds (this compound or metoprolol) are added to the incubation mixture. The unlabeled drug competes with the radioligand for binding to the receptors.
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation. The ratio of the Ki values for the beta-2 and beta-1 receptors provides the selectivity ratio.
Beta-1 Adrenergic Receptor Signaling Pathway
Both this compound and metoprolol exert their therapeutic effects by blocking the beta-1 adrenergic receptor, which is a G-protein coupled receptor (GPCR). When activated by catecholamines like norepinephrine and epinephrine, the beta-1 receptor initiates a signaling cascade that leads to increased heart rate, contractility, and conduction velocity. By antagonizing this receptor, this compound and metoprolol effectively reduce the sympathetic tone on the heart.
The canonical signaling pathway for the beta-1 adrenergic receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets within the cardiac myocyte, ultimately leading to an increase in intracellular calcium and enhanced cardiac function.
Conclusion
References
Pafenolol vs. Atenolol: A Comparative Analysis of Potency and Selectivity
A detailed guide for researchers and drug development professionals on the comparative potency and selectivity of the β-adrenergic receptor antagonists, Pafenolol and Atenolol.
This guide provides a comprehensive comparison of this compound and Atenolol, two prominent β-blockers, with a focus on their potency and selectivity for the β1-adrenergic receptor. The information presented is supported by experimental data from clinical trials and in vitro studies, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Executive Summary
Both this compound and Atenolol are cardioselective β-blockers that exert their therapeutic effects by antagonizing β1-adrenergic receptors, primarily in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure. Experimental evidence suggests that while both drugs are effective in managing conditions such as hypertension, this compound exhibits a higher degree of selectivity for the β1-adrenoceptor compared to Atenolol. Furthermore, an indirect comparison of their potencies, based on equipotent doses with a common comparator, suggests that this compound is a more potent β1-adrenoceptor antagonist than Atenolol on a milligram-to-milligram basis.
Data Presentation: Potency and Selectivity
The following table summarizes the key quantitative data comparing the potency and selectivity of this compound and Atenolol.
| Parameter | This compound | Atenolol | Supporting Evidence |
| β1-Adrenoceptor Selectivity | Highly selective; more selective than metoprolol. | Cardioselective, with a β1/β2 selectivity ratio of approximately 1:26.[1] Metoprolol has a β1-adrenoceptor selectivity similar to that of atenolol. | One study indicated that this compound is three times more selective than metoprolol.[2] Another study showed this compound to be more β1-selective than metoprolol. |
| Relative Potency (Indirect Comparison) | Estimated to be approximately 6 times more potent than Atenolol. | Reference compound for indirect comparison. | Based on equipotent doses for β1-adrenoceptor blockade (5 mg this compound ≈ 15 mg Metoprolol) and the relative potencies of Metoprolol and Atenolol to Propranolol (Metoprolol:Propranolol ≈ 1:1; Atenolol:Propranolol ≈ 1:2).[3] |
| Clinical Dosage for Hypertension | 50-100 mg once daily.[2] | 50-100 mg once daily.[4] | Clinical trials have established these effective dose ranges for the management of hypertension. |
Experimental Protocols
This section details the methodologies employed in key experiments cited in this guide to determine the potency and selectivity of this compound and Atenolol.
Assessment of β1-Adrenoceptor Blockade via Exercise-Induced Tachycardia
This in vivo method is a standard for evaluating the potency and duration of action of β-blockers in humans.
Objective: To quantify the degree of β1-adrenoceptor blockade by measuring the reduction in exercise-induced heart rate.
Methodology:
-
Subject Selection: Healthy volunteers or patients with stable cardiovascular conditions (e.g., hypertension) are recruited.
-
Baseline Measurements: Resting heart rate and blood pressure are recorded.
-
Exercise Protocol: Subjects perform a standardized, graded exercise test on a treadmill or cycle ergometer. The exercise intensity is progressively increased until a target heart rate or maximal effort is achieved. Heart rate is continuously monitored.
-
Drug Administration: A single dose of the β-blocker (e.g., this compound, Atenolol, or placebo) is administered.
-
Post-Dose Exercise Test: The exercise test is repeated at specific time points after drug administration (e.g., 2, 4, 8, 24 hours) to assess the drug's effect on exercise-induced tachycardia.
-
Data Analysis: The percentage reduction in exercise-induced heart rate at each time point is calculated and compared between the active drug and placebo groups. Dose-response curves can be generated by testing multiple dose levels.
Radioligand Binding Assays for Receptor Affinity and Selectivity
This in vitro technique is used to determine the binding affinity (Ki) of a drug for specific receptor subtypes, providing a direct measure of its potency and selectivity at the molecular level.
Objective: To determine the binding affinity of this compound and Atenolol for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of the target receptor (e.g., from cell lines or animal tissues) are isolated.
-
Radioligand: A radioactive ligand (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) that binds with high affinity to the target receptor is used.
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or Atenolol).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The ratio of Ki values for β2 and β1 receptors provides a measure of the drug's β1-selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of β1-adrenergic receptor antagonists and the workflow of a typical clinical trial assessing their efficacy.
References
- 1. This compound, a new beta 1-selective blocking agent, in mild hypertension. Result of an inpatient study and a subsequent outpatient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. bmj.com [bmj.com]
Pafenolol vs. Bisoprolol: A Comparative Analysis in Cardiac Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular effects of pafenolol and bisoprolol, two beta-1 adrenergic receptor antagonists, based on available in vitro studies on cardiac cell lines. While direct comparative studies are limited, this document synthesizes data from individual investigations to offer insights into their respective mechanisms and potential therapeutic implications at the cellular level.
Executive Summary
Both this compound and bisoprolol are recognized for their high selectivity as beta-1 adrenoceptor antagonists. However, a significant disparity exists in the volume of published research, particularly in the context of cardiac cell line studies. Bisoprolol has been more extensively studied, with data available on its effects on cell viability, apoptosis, and specific signaling pathways in models of cardiac injury. In contrast, in vitro data for this compound in cardiac cell lines is scarce, with most available information stemming from clinical trials conducted in the 1980s.
A noteworthy point of clarification is the potential confusion between "this compound" and "paeonol," a natural compound that has been the subject of numerous recent studies on H9c2 cardiac cells. This guide will focus on the available data for this compound and bisoprolol.
Comparative Data on Cellular Effects
Due to the lack of direct comparative studies, this section presents available data for each compound individually.
Bisoprolol in Cardiac Cell Lines
Bisoprolol has demonstrated protective effects in cardiac cell line models of ischemia/reperfusion injury. Studies on H9c2 cells, a rat cardiomyoblast cell line, have shown that bisoprolol can improve cell survival and reduce apoptosis.
| Parameter | Cell Line | Condition | Treatment | Result | Reference |
| Cell Viability | H9c2 | Hypoxia/Reoxygenation | Bisoprolol | Increased cell viability | [1] |
| Apoptosis | H9c2 | Hypoxia/Reoxygenation | Bisoprolol | Decreased apoptosis | [1] |
| Reactive Oxygen Species (ROS) | H9c2 | Hypoxia/Reoxygenation | Bisoprolol | Decreased ROS production | [1] |
| p-AKT | H9c2 | Hypoxia/Reoxygenation | Bisoprolol | Increased phosphorylation | [2] |
| p-GSK3β | H9c2 | Hypoxia/Reoxygenation | Bisoprolol | Increased phosphorylation | [2] |
This compound in Cardiac Cell Lines
As of the latest literature review, there are no specific published studies detailing the effects of this compound on cardiac cell lines such as H9c2. The primary characterization of this compound as a highly selective beta-1 adrenoceptor antagonist comes from clinical and in vivo animal studies.
Signaling Pathways
Bisoprolol
Bisoprolol's cardioprotective effects in cell line models are linked to the activation of the PI3K/Akt/GSK3β signaling pathway. This pathway is crucial for cell survival and is known to be a key regulator of apoptosis.
This compound
The specific intracellular signaling pathways modulated by this compound in cardiac cells have not been elucidated in the available literature. Based on its classification as a beta-1 selective antagonist, it is presumed to act by competitively inhibiting the binding of catecholamines to beta-1 adrenergic receptors, thereby reducing downstream adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies for key experiments cited in bisoprolol studies are provided below. These protocols can serve as a reference for designing future comparative studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: H9c2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and cultured overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., bisoprolol) for a specified duration before inducing injury (e.g., hypoxia/reoxygenation).
-
Induction of Injury: For hypoxia, cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a period such as 6 hours. For reoxygenation, the culture medium is replaced with fresh medium and cells are returned to a normoxic incubator for a period like 2 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: H9c2 cells are cultured in 6-well plates and subjected to experimental conditions as described for the cell viability assay.
-
Cell Harvesting: After treatment, cells are washed with ice-cold PBS and harvested by trypsinization.
-
Staining: Cells are resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, followed by incubation in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting for Signaling Proteins
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, total GSK3β) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of compounds like this compound and bisoprolol on cardiac cell lines.
Conclusion and Future Directions
While both this compound and bisoprolol are highly selective beta-1 adrenergic receptor antagonists, the available in vitro data in cardiac cell lines is heavily skewed towards bisoprolol. Bisoprolol has demonstrated clear cardioprotective effects in H9c2 cells under stress conditions, mediated at least in part by the PI3K/Akt/GSK3β signaling pathway.
To provide a comprehensive and direct comparison, future research should focus on evaluating this compound in established cardiac cell line models of injury, such as hypoxia/reoxygenation in H9c2 cells. Such studies should aim to assess its impact on cell viability, apoptosis, and key signaling pathways, mirroring the experimental designs used for bisoprolol. This would enable a direct, evidence-based comparison of their cellular mechanisms and potential therapeutic efficacy at the preclinical level.
References
Pafenolol's Adrenergic Receptor Cross-Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pafenolol's cross-reactivity with other adrenergic receptors, supported by available data and detailed experimental methodologies.
This compound is recognized as a selective antagonist of the β1-adrenergic receptor, playing a significant role in cardiovascular research and drug development.[1][2] Its selectivity is a critical attribute, as off-target interactions with other adrenergic receptor subtypes can lead to undesirable side effects. This guide delves into the cross-reactivity profile of this compound, comparing its affinity for α-adrenergic and other β-adrenergic receptors.
Comparative Binding Affinities of Adrenergic Antagonists
To contextualize the selectivity of this compound, the following table summarizes the binding affinities (Ki, in nM) of this compound and other commonly used β-blockers across various adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Drug | β1 | β2 | β3 | α1 | α2 | Selectivity (β2/β1) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Reportedly > Metoprolol |
| Metoprolol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Moderate |
| Atenolol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | High |
| Propranolol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Non-selective |
| Carvedilol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Non-selective (with α-blocking activity) |
Experimental Protocols for Assessing Adrenergic Receptor Binding
The determination of a drug's binding affinity to various receptor subtypes is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Competition Binding Assay
This is a common method to determine the affinity of an unlabeled compound (like this compound) for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the target adrenergic receptor subtype (e.g., CHO-K1 cells stably transfected with human β1, β2, β3, α1, or α2-adrenergic receptors).
-
A specific radioligand for each receptor subtype (e.g., [3H]-CGP 12177 for β-adrenergic receptors, [3H]-prazosin for α1-adrenergic receptors, [3H]-rauwolscine for α2-adrenergic receptors).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Detailed Steps:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound) are added to the membrane preparation.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. A competition curve is generated, from which the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adrenergic Receptor Signaling Pathways
Understanding the signaling pathways associated with different adrenergic receptors is crucial for interpreting the functional consequences of cross-reactivity.
-
β1 and β2-Adrenergic Receptors: These receptors primarily couple to the Gs alpha subunit of the G protein. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses.
-
β3-Adrenergic Receptor: Similar to β1 and β2 receptors, the β3 receptor is also coupled to Gs and stimulates the adenylyl cyclase/cAMP pathway.
-
α1-Adrenergic Receptors: These receptors are coupled to the Gq alpha subunit. Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Conclusion
While this compound is established as a selective β1-adrenergic receptor antagonist, a comprehensive, publicly available dataset quantifying its binding affinity across all adrenergic receptor subtypes is lacking. The available evidence suggests a higher β1-selectivity compared to older β-blockers like metoprolol. To fully elucidate its cross-reactivity profile, further detailed in vitro binding studies using standardized radioligand competition assays are necessary. Such data would provide a more complete understanding of this compound's pharmacological profile and its potential for off-target effects, which is critical for its application in both research and clinical settings.
References
Validating a Beta-1 Adrenergic Receptor Assay: A Comparison of Pafenolol and Other Common Antagonists
This guide provides a comprehensive comparison of Pafenolol and other widely used beta-1 adrenergic receptor antagonists—Atenolol, Metoprolol, and Bisoprolol—for the validation of beta-1 adrenergic receptor assays. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data to aid in the selection of appropriate validation tools.
Comparative Analysis of Beta-1 Adrenergic Receptor Antagonists
The selection of a suitable antagonist is critical for the validation of a beta-1 adrenergic receptor assay. The ideal antagonist should exhibit high affinity and selectivity for the target receptor. The following table summarizes the binding affinities (Ki) and selectivity ratios for this compound, Atenolol, Metoprolol, and Bisoprolol. While direct comparative in vitro assay data for this compound alongside the other listed antagonists in a single study is limited, its high selectivity has been noted in comparative studies.[1]
| Antagonist | pKi | Ki (nM) | β1/β2 Selectivity Ratio |
| This compound | Data not available | Data not available | Reported to be more β1-selective than Metoprolol[[“]] |
| Atenolol | 6.8 | 158 | 5:1 to 35:1[3][4] |
| Metoprolol | 7.7 | 20 | ~30-40 fold[3] |
| Bisoprolol | 8.7 | 2 | 14:1 to 19:1 |
Note: pKi values were obtained from a comparative study on ferret ventricular myocardium. Ki values are calculated as 10^(-pKi) * 10^9. Selectivity ratios are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the successful validation of a beta-1 adrenergic receptor assay. Below are detailed methodologies for a radioligand binding assay and a functional cAMP assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the beta-1 adrenergic receptor and is considered the gold standard for determining receptor affinity.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the beta-1 adrenergic receptor.
Materials:
-
Cell membranes expressing the human beta-1 adrenergic receptor
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP)
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Non-specific binding control: Propranolol (10 µM)
-
Test compounds: this compound, Atenolol, Metoprolol, Bisoprolol
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding) or varying concentrations of test compounds.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each test compound by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger in the beta-1 adrenergic receptor signaling pathway.
Objective: To determine the functional potency (IC50) of this compound and other antagonists in inhibiting agonist-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human beta-1 adrenergic receptor
-
Cell culture medium
-
Agonist: Isoproterenol
-
Test compounds: this compound, Atenolol, Metoprolol, Bisoprolol
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor. Incubate for 30 minutes at 37°C.
-
Antagonist Incubation: Add varying concentrations of the test compounds (this compound, Atenolol, Metoprolol, Bisoprolol) to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of Isoproterenol (typically the EC80 concentration) to all wells except the basal control wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, using non-linear regression analysis.
Visualizing Key Processes
To aid in the understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for Assay Validation
References
A Comparative Pharmacokinetic Analysis of Pafenolol and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of pafenolol and three other widely used beta-blockers: metoprolol, propranolol, and atenolol. The data presented is intended to support research and development efforts in the field of cardiovascular therapeutics.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for this compound, metoprolol, propranolol, and atenolol, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Parameter | This compound | Metoprolol | Propranolol | Atenolol |
| Bioavailability (%) | 27 - 46 (dose-dependent)[1] | ~50[2] | 25-30[3] | ~50[4][5] |
| Terminal Half-life (t½) (hours) | ~6 (oral), ~3.5 (IV) | 3 - 4 | 3 - 6 (chronic use) | 6 - 7 |
| Volume of Distribution (Vd) (L/kg) | ~1.1 | >3.2 | 3-4 | 0.7 |
| Total Body Clearance (CL) (mL/min) | ~300 | 1000 | 1000 | 130 |
| Primary Route of Elimination | Renal (~50% unchanged) and Hepatic | Hepatic | Hepatic | Renal (primarily unchanged) |
| Plasma Protein Binding (%) | Not specified | ~12 | 90 - 95 | <5 |
Experimental Protocols
The data presented in this guide is derived from human pharmacokinetic studies. A typical experimental protocol for determining the pharmacokinetic profile of a beta-blocker following oral administration is outlined below.
A Representative Human Pharmacokinetic Study Protocol
-
Study Design: An open-label, single-dose, crossover, or parallel-group study is often employed. A washout period of appropriate duration is included between treatments in crossover designs.
-
Subjects: A cohort of healthy adult volunteers is typically recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria. Key criteria often include age, weight, and normal cardiac, hepatic, and renal function.
-
Drug Administration: Following an overnight fast, a single oral dose of the beta-blocker is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours). The exact sampling schedule is determined by the expected pharmacokinetic profile of the drug.
-
Plasma Analysis: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis. The concentration of the drug and its major metabolites in the plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Total body clearance (CL)
-
-
Statistical Analysis: The calculated pharmacokinetic parameters are summarized using descriptive statistics. Statistical comparisons between different dose levels or formulations are performed using appropriate statistical tests.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical pharmacokinetic study workflow and the beta-1 adrenergic receptor signaling pathway.
References
- 1. Clinical Pharmacokinetics of Metoprolol: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 2. litfl.com [litfl.com]
- 3. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Pafenolol vs. Propranolol: A Comparative Analysis of Off-Target Effects
In the landscape of beta-adrenergic receptor antagonists, both pafenolol and propranolol have carved out distinct niches. Propranolol, a non-selective beta-blocker, has been a cornerstone of cardiovascular therapy for decades, while this compound represents a newer, more selective generation. For researchers and drug development professionals, understanding the nuances of their off-target effects is critical for optimizing therapeutic strategies and minimizing adverse events. This guide provides a comprehensive comparison of this compound and propranolol, with a focus on their off-target profiles, supported by experimental data and detailed methodologies.
Executive Summary
Propranolol, as a non-selective antagonist of β1 and β2-adrenergic receptors, exhibits a broader range of physiological effects and, consequently, a more extensive profile of off-target interactions. In contrast, this compound is a highly selective β1-adrenergic receptor antagonist, a characteristic that is expected to translate to a more favorable side-effect profile with fewer off-target effects. Clinical and preclinical data indicate that this compound is approximately three times more selective for the β1 receptor than metoprolol, another well-known cardioselective beta-blocker[1]. This heightened selectivity is the primary differentiator between the two compounds and forms the basis of this comparative analysis.
Comparative Analysis of Receptor Selectivity
The selectivity of a beta-blocker for the β1-adrenergic receptor over the β2-adrenergic receptor is a key determinant of its clinical profile. Blockade of β1-receptors is primarily responsible for the desired cardiac effects, while antagonism of β2-receptors can lead to off-target effects such as bronchoconstriction.
Table 1: Receptor Selectivity of this compound and Propranolol
| Compound | Primary Target | Selectivity Profile | Notes |
| This compound | β1-adrenergic receptor | Highly β1-selective | Reported to be three times more selective than metoprolol[1]. |
| Propranolol | β1 and β2-adrenergic receptors | Non-selective | Binds with high affinity to both β1 and β2 receptors. |
Off-Target Effects of Propranolol
Propranolol's lack of selectivity leads to interactions with a variety of other receptors and channels, contributing to its diverse range of side effects and, in some cases, therapeutic applications beyond its primary cardiovascular indications.
Serotonin Receptor Interactions
Propranolol has been shown to interact with several serotonin (5-HT) receptor subtypes, which may contribute to its anxiolytic and anti-migraine effects, but also to central nervous system side effects.
Table 2: Propranolol's Affinity for Serotonin Receptors
| Receptor Subtype | Interaction | Potential Clinical Implication |
| 5-HT1A, 5-HT1B | Weak antagonist[2] | May contribute to anxiolytic effects. |
| 5-HT2B | Antagonist[2] | Potential role in migraine prophylaxis. |
| Leydig cell 5-HT2 | Antagonist, leading to CRF release[3] | May contribute to sexual dysfunction. |
Sodium Channel Blockade
Propranolol exhibits a "membrane-stabilizing" effect, which is attributed to its ability to block voltage-gated sodium channels. This action is distinct from its beta-blocking activity and contributes to its antiarrhythmic properties, but also to potential cardiotoxicity in overdose.
Table 3: Propranolol's Effect on Voltage-Gated Sodium Channels
| Channel Subtype | Effect | IC50 (Tonic Block) | IC50 (Use-Dependent Block) |
| Cardiac (NaV1.5) | Blockade | R-(+): 21.4 μM, S-(-): 23.6 μM | R-(+): 2.7 μM, S-(-): 2.6 μM |
| Brain (NaV1.1, 1.2, 1.3) | Blockade (less sensitive than cardiac) | - | - |
Off-Target Effects of this compound
Currently, there is a lack of published data specifically detailing the off-target effects of this compound beyond its high selectivity for the β1-adrenergic receptor. However, based on its pharmacological profile as a highly selective β1-blocker, it is hypothesized that this compound will have a significantly cleaner off-target profile compared to propranolol. The reduced interaction with β2-adrenergic receptors is expected to minimize side effects such as bronchoconstriction in susceptible individuals. Further research is required to comprehensively screen this compound against a broad panel of receptors and channels to definitively characterize its off-target interactions.
Signaling Pathways
The differential receptor interactions of this compound and propranolol result in distinct downstream signaling cascades.
References
Pafenolol: A Head-to-Head Comparison with Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pafenolol, a selective β1-adrenergic receptor antagonist, with other commonly used beta-blockers. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at available data to support further investigation and decision-making.
Overview of this compound
This compound is a selective beta-1 adrenergic receptor antagonist that has been investigated for its efficacy in treating mild hypertension.[1] Clinical studies have demonstrated its ability to effectively lower blood pressure and heart rate, particularly during exercise.[1] Notably, research suggests that this compound exhibits greater β1-selectivity compared to metoprolol, a widely used beta-blocker.[2] This enhanced selectivity may offer a therapeutic advantage by minimizing off-target effects associated with β2-receptor blockade, such as bronchoconstriction.
While clinical data supports its antihypertensive effects, a significant gap exists in the publicly available literature regarding its specific receptor binding affinities (Ki or IC50 values) for β1 and β2-adrenergic receptors. This limits a direct quantitative comparison of its selectivity with other beta-blockers.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a beta-blocker for the β1-adrenergic receptor over the β2-adrenergic receptor is a critical determinant of its clinical profile. Higher β1-selectivity is generally associated with a lower incidence of side effects such as bronchospasm. The following table summarizes the receptor binding affinities (Ki in nM) and selectivity ratios for several common beta-blockers.
| Drug | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio |
| This compound | Data not available | Data not available | Reported to be more selective than metoprolol |
| Metoprolol | ~300 | ~1000 | ~3.3 |
| Atenolol | ~1000 | ~30000 | ~30 |
| Bisoprolol | ~10 | ~190 | ~19 |
| Propranolol | ~1.5 | ~0.8 | ~0.5 (non-selective) |
Data compiled from multiple sources. Ki values can vary depending on the experimental conditions.
Experimental Protocols
The determination of beta-blocker receptor affinity and selectivity is primarily achieved through in vitro radioligand competition binding assays.
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing a high density of β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand that binds to beta-adrenergic receptors with high affinity (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol).
-
Unlabeled test compounds (beta-blockers).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Competition Binding Assay
Signaling Pathway
Beta-blockers exert their effects by antagonizing the binding of catecholamines (e.g., norepinephrine, epinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for β1-adrenergic receptors in cardiomyocytes is depicted below.
β1-Adrenergic Receptor Signaling Pathway
Clinical Trial Data on this compound
Clinical investigations into this compound for the treatment of mild hypertension have yielded the following key findings:
-
Antihypertensive Effect: Oral administration of this compound (in doses of 50 mg and 100 mg once daily) has been shown to significantly reduce both recumbent and standing blood pressure.
-
Heart Rate Reduction: this compound effectively lowers heart rate, both at rest and during exercise.[1]
-
Dose-Response Relationship: A clear dose-dependent effect on heart rate reduction during exercise has been observed.
-
Tolerability: The side effects reported in clinical trials were generally mild and appeared to be dose-dependent.
Logical Relationships in Beta-Blocker Selectivity and Clinical Outcomes
The relationship between a beta-blocker's receptor selectivity and its clinical effects can be summarized as follows:
Impact of β1-Selectivity on Clinical Profile
Conclusion
This compound is a promising β1-selective adrenergic receptor antagonist with demonstrated efficacy in reducing blood pressure and heart rate in hypertensive patients. Its reported higher selectivity compared to metoprolol suggests a potentially favorable side-effect profile. However, the lack of publicly available quantitative receptor binding data for this compound makes a direct head-to-head comparison with other beta-blockers challenging. Further research providing these crucial data points would be invaluable for the scientific and drug development communities to fully assess its therapeutic potential and position within the class of beta-blockers.
References
- 1. This compound, a new beta 1-selective blocking agent, in mild hypertension. Result of an inpatient study and a subsequent outpatient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Pafenolol as a Reference Compound in Drug Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pafenolol with other common beta-blocker reference compounds used in drug screening. It is designed to assist researchers in selecting the most appropriate reference compound for their specific experimental needs by presenting objective performance data and detailed experimental protocols.
Introduction to this compound
This compound is a selective β1-adrenergic receptor antagonist.[1] Its selectivity for the β1 receptor, which is predominantly found in cardiac tissue, makes it a valuable tool for distinguishing the effects of β1-adrenergic signaling from β2-adrenergic signaling in vitro and in vivo. While not as commonly used as a primary reference standard as some other beta-blockers, its high selectivity offers a distinct advantage in specific research applications.
Comparative Analysis of this compound and Alternative Reference Compounds
The selection of a reference compound is critical for the validation and interpretation of drug screening assays. This section compares the pharmacological properties of this compound with established beta-blocker reference standards such as propranolol, atenolol, metoprolol, and bisoprolol. Propranolol is a non-selective beta-blocker, while atenolol, metoprolol, and bisoprolol are selective for the β1-adrenergic receptor, similar to this compound.
Table 1: Pharmacological Properties of Selected Beta-Blockers
| Compound | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) | Primary Use as Reference |
| This compound | β1 selective | No | Not reported | Highlighting β1-specific effects |
| Propranolol | Non-selective (β1 and β2) | No | Yes | General beta-blockade studies[2][3][4] |
| Atenolol | β1 selective | No | No | Cardioselective beta-blockade studies |
| Metoprolol | β1 selective | No | Weak | Cardioselective beta-blockade studies |
| Bisoprolol | Highly β1 selective | No | No | Highly selective β1-blockade studies |
Table 2: Comparative Efficacy of this compound and Metoprolol
Data from a clinical study in asthmatic patients provides an in vivo comparison of the β1-blocking potency of this compound and metoprolol.
| Parameter | This compound | Metoprolol | Outcome |
| Equipotent Dose (β1-blockade) | 5 mg (intravenous) | 15 mg (intravenous) | This compound is approximately 3 times more potent than metoprolol in vivo. |
| Effect on β2-receptors | Less blockade of peripheral blood vessel β2-receptors | Greater blockade of peripheral blood vessel β2-receptors | This compound demonstrates higher selectivity for β1-receptors over β2-receptors compared to metoprolol. |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize and compare beta-blockers. This compound can be readily incorporated into these assays as a reference compound.
Radioligand Binding Assay for β1-Adrenergic Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the β1-adrenergic receptor.
Objective: To quantify the competitive binding of this compound or other beta-blockers to the β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β1-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Test compounds (this compound, propranolol, atenolol, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Cardiomyocyte Contractility Assay
This assay measures the functional effect of beta-blockers on the contractility of cardiomyocytes.
Objective: To assess the antagonist effect of this compound and other beta-blockers on β-adrenergic receptor-mediated changes in cardiomyocyte contraction.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or primary cardiomyocytes.
-
Culture medium.
-
Isoproterenol (a non-selective β-adrenergic agonist).
-
Test compounds (this compound, etc.).
-
A system for measuring cardiomyocyte contractility (e.g., video-based motion analysis or impedance sensing).
Procedure:
-
Culture cardiomyocytes until they form a spontaneously beating syncytium.
-
Establish a baseline contractility measurement.
-
Stimulate the cardiomyocytes with a known concentration of isoproterenol to increase contractility.
-
Add increasing concentrations of the test compound (e.g., this compound) and measure the inhibition of the isoproterenol-induced increase in contractility.
-
Determine the IC50 value for the functional inhibition of contractility.
Visualizations
Signaling Pathway of β1-Adrenergic Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound as a β1-adrenergic receptor antagonist.
Caption: this compound competitively blocks the β1-adrenergic receptor.
Experimental Workflow for a Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound serves as a valuable, highly selective β1-adrenergic receptor antagonist for in vitro and in vivo research. Its potency and selectivity make it an excellent reference compound for studies aimed at dissecting the specific roles of β1-adrenergic signaling. While other beta-blockers like propranolol, atenolol, metoprolol, and bisoprolol are more commonly used as general reference standards, this compound's distinct pharmacological profile provides a critical tool for targeted investigations in cardiovascular drug discovery and pharmacology. The experimental protocols provided in this guide can be readily adapted to include this compound for robust and reliable comparative studies.
References
Pafenolol: A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of Pafenolol, a highly selective beta-1 adrenoceptor antagonist, with other notable beta-blockers: metoprolol, carvedilol, and propranolol. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of efficacy, pharmacokinetics, and underlying signaling pathways based on available experimental data.
Comparative Efficacy in Hypertension
The following table summarizes the antihypertensive effects of this compound, Metoprolol, Carvedilol, and Propranolol based on data from various clinical trials. It is important to note that direct head-to-head trials for this compound against Carvedilol and Propranolol are limited; therefore, an indirect comparison is presented using Metoprolol as a common comparator.
| Drug | Dosage | Study Population | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Mean Reduction in Heart Rate (beats/min) | Comparator |
| This compound | 50 mg once daily | Patients with essential hypertension | 17 (recumbent), 10 (standing) | 14 (recumbent), 12 (standing) | Significant reduction | Placebo |
| 100 mg once daily | 15 (recumbent), 14 (standing) | 10 (recumbent), 10 (standing) | Significant reduction | Placebo | ||
| Metoprolol | 120-210 mg/day | Patients with essential hypertension | Significantly greater than propranolol | Significantly superior to propranolol in maintaining DBP ≤ 90 mmHg | Not specified | Propranolol |
| 50-200 mg twice daily | Hypertensive patients with Type 2 Diabetes | Similar to carvedilol | Similar to carvedilol | Not specified | Carvedilol | |
| Carvedilol | 6.25-25 mg twice daily | Hypertensive patients with Type 2 Diabetes | Similar to metoprolol | Similar to metoprolol | Not specified | Metoprolol |
| Propranolol | 240-360 mg/day | Patients with essential hypertension | Less effective than metoprolol | Less effective than metoprolol | Not specified | Metoprolol |
| 40 mg (single dose) | Severely hypertensive patients | 18% reduction | 8% reduction | 28% reduction | Baseline |
Pharmacokinetic Profile Comparison
This table outlines the key pharmacokinetic parameters of this compound and the comparator beta-blockers, offering insights into their absorption, distribution, metabolism, and elimination.
| Parameter | This compound | Metoprolol | Carvedilol | Propranolol |
| Bioavailability | Dose-dependent | ~50% (due to first-pass metabolism)[1] | ~25-35% (due to first-pass metabolism)[2] | ~25% (highly variable) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 1-2 hours | 1-2 hours[3] | 1-4 hours |
| Protein Binding | Not specified | ~12%[4] | >98% | 90-95%[5] |
| Metabolism | Not specified in detail | Extensively hepatic (primarily CYP2D6) | Extensively hepatic (CYP2D6, CYP2C9, etc.) | Extensively hepatic (CYP2D6, CYP1A2, etc.) |
| Elimination Half-life | ~7-10 hours | 3-7 hours | 7-10 hours | 3-6 hours |
| Excretion | Not specified | >95% renal (as metabolites) | Primarily biliary/fecal | Primarily renal (as metabolites) |
Experimental Protocols
This compound vs. Placebo in Essential Hypertension
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: 23 patients with essential hypertension.
-
Procedure: Following a 4-week placebo run-in period, patients were randomized to receive either placebo, 50 mg of this compound once daily, or 100 mg of this compound once daily for 4 weeks.
-
Outcome Measures: Blood pressure (recumbent and standing) and heart rate were measured.
Metoprolol vs. Carvedilol in Hypertensive Patients with Type 2 Diabetes (GEMINI Trial)
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Participants: 1235 patients with hypertension and type 2 diabetes mellitus who were already receiving renin-angiotensin system (RAS) blockers.
-
Procedure: Patients were randomized to receive either carvedilol (6.25-25 mg twice daily) or metoprolol tartrate (50-200 mg twice daily). The study duration was 35 weeks.
-
Outcome Measures: The primary outcome was the change in glycosylated hemoglobin (HbA1c). Blood pressure was also monitored.
Metoprolol vs. Propranolol in Essential Hypertension
-
Study Design: A double-blind, cross-over clinical trial was conducted to compare the efficacy and safety of metoprolol and propranolol. Another multicentre study also employed a double-blind design.
-
Participants: The cross-over trial included 32 patients with mild to moderate essential hypertension. The multicentre study enrolled 93 patients with essential hypertension (WHO stage I or II).
-
Procedure: In the cross-over trial, patients received both metoprolol and propranolol in a sequential, blinded manner. In the multicentre study, patients were randomized to receive one of two dose levels of metoprolol or propranolol for 6 weeks following a washout and placebo period.
-
Outcome Measures: Efficacy was assessed by measuring systolic and diastolic blood pressure in both supine and standing positions.
Mandatory Visualization
Beta-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of a beta-1 adrenergic receptor, which is the primary target for beta-1 selective blockers like this compound and Metoprolol.
Caption: Simplified Beta-1 adrenergic receptor signaling cascade.
Experimental Workflow for a Double-Blind, Randomized Controlled Trial
The diagram below outlines a typical workflow for a double-blind, randomized controlled trial, similar to the design of the this compound study.
Caption: Workflow of a randomized, double-blind clinical trial.
References
- 1. litfl.com [litfl.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC-MS Methods for Pafenolol and its Analogs: A Comparative Guide
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and widely adopted technique for the quantitative analysis of pharmaceuticals in complex biological matrices. For Pafenolol, a beta-adrenergic blocking agent, and its analogs, robust and validated HPLC-MS methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. This guide provides a comprehensive overview of the validation parameters for HPLC-MS methods, supported by experimental data from studies on analogous compounds, to assist researchers, scientists, and drug development professionals in this process.
Bioanalytical method validation ensures the reliability and accuracy of the data generated.[1] The validation process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.[2] These parameters, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4]
Key Performance Parameters for HPLC-MS Method Validation
The validation of an HPLC-MS method for this compound and its analogs should rigorously assess the following performance characteristics. The acceptance criteria mentioned below are based on established regulatory guidelines.[5]
Table 1: Summary of HPLC-MS Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) and <5% for the IS. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear regression should produce a correlation coefficient (r²) of ≥0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤15% (≤20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response should be at least 5 times the response of a blank sample. Precision and accuracy should be within 20%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Experimental Protocols
A generalized experimental protocol for the validation of an HPLC-MS method for this compound and its analogs in a biological matrix, such as human plasma, is outlined below.
1. Sample Preparation:
-
Protein Precipitation: A common method for sample cleanup involves protein precipitation. To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard (IS).
-
Vortexing and Centrifugation: Vortex the mixture for approximately 2 minutes, followed by centrifugation at high speed (e.g., 6000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for injection into the HPLC-MS system.
2. Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is frequently used for the separation of beta-blockers.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically employed.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: A small volume, usually 5-10 µL, of the prepared sample is injected.
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of beta-blockers.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Comparative Performance Data of this compound Analogs
The following tables summarize typical performance data for the HPLC-MS analysis of beta-blockers structurally similar to this compound, such as Atenolol and Metoprolol. This data can serve as a benchmark when validating a method for this compound.
Table 2: Linearity and Sensitivity Data for this compound Analogs
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Atenolol | 200 - 12000 | >0.99 | 200 | |
| Metoprolol | 0.501 - Not Specified | ≥0.9956 | 0.501 | |
| Various β-Blockers | 0.1 - 0.5 (LOQ range) | >0.995 | 0.1 - 0.5 |
Table 3: Accuracy and Precision Data for this compound Analogs
| Analyte | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Reference |
| Atenolol | Not Specified | <5 | <5 | Within 5% | |
| Metoprolol | 0.501 (LLOQ) | 5.81 | Not Specified | 100.40 | |
| Metoprolol & Meldonium | LQC, MQC, HQC | Not Specified | Assessed | 85-115 | |
| Various β-Blockers | Low and High QC | 1.7 - 12.3 | 1.7 - 12.3 | -14.4 to 14.1 (RE%) |
Visualizing the Workflow
A clear understanding of the experimental and logical workflow is essential for method validation. The following diagrams, generated using the DOT language, illustrate these processes.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. japsonline.com [japsonline.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pafenolol: A Comparative Clinical Efficacy Analysis Against Established Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of pafenolol, a newer beta-1 selective adrenergic receptor blocker, against established beta-blockers such as metoprolol, atenolol, and propranolol. The analysis focuses on key therapeutic areas including hypertension, angina pectoris, and cardiac arrhythmias, presenting available quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.
Executive Summary
This compound has demonstrated clinical efficacy in the management of hypertension, exhibiting significant reductions in both systolic and diastolic blood pressure as well as heart rate. As a beta-1 selective antagonist, this compound's mechanism of action is centered on the blockade of beta-1 adrenergic receptors, primarily in cardiac tissue, leading to decreased cardiac output and renin secretion. While direct head-to-head clinical trial data comparing this compound with established beta-blockers like metoprolol, atenolol, and propranolol is limited, this guide synthesizes available evidence to provide an objective comparison of their clinical performance.
Comparative Efficacy in Hypertension
Clinical studies have shown this compound to be effective in lowering blood pressure in patients with essential hypertension. An indirect comparison with data from trials of established beta-blockers suggests a comparable antihypertensive effect.
Table 1: Reduction in Blood Pressure and Heart Rate
| Drug | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Mean Heart Rate Reduction (bpm) | Study Population |
| This compound | 50-100 mg once daily | 15-17 | 10-14 | Significant reduction at rest and during exercise | Patients with essential hypertension[1] |
| Metoprolol | 100-400 mg daily | 9.7-14.0 | 7.7-11.8 | Dose-dependent reduction | Patients with mild-to-moderate hypertension[2][3][4] |
| Atenolol | 50-200 mg once daily | 22-25 | 15-16 | Significant reduction | Patients with mild to moderate essential hypertension[5] |
| Propranolol | 80-640 mg daily | Significant reduction | 10.1-11.0 | Dose-related reduction | Patients with mild-to-moderate hypertension |
Signaling Pathway of Beta-1 Selective Blockers
Beta-1 selective blockers, including this compound, exert their effects by antagonizing the binding of catecholamines, such as norepinephrine and epinephrine, to beta-1 adrenergic receptors. This blockade disrupts the downstream signaling cascade that is normally initiated by receptor activation.
Experimental Protocols
While specific, detailed experimental protocols for this compound clinical trials are not extensively published, the following represents a typical design for a Phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy of a beta-blocker in hypertension.
Objective: To assess the antihypertensive efficacy and safety of the investigational beta-blocker compared to placebo.
Study Design:
Inclusion Criteria:
-
Male or female adults aged 18-75 years.
-
Diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg).
-
Informed consent obtained.
Exclusion Criteria:
-
Secondary hypertension.
-
History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the last 6 months.
-
Contraindications to beta-blocker therapy (e.g., severe bradycardia, second- or third-degree heart block, severe asthma).
-
Clinically significant renal or hepatic impairment.
Primary Efficacy Endpoint:
-
Change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
Secondary Efficacy Endpoints:
-
Change from baseline in mean sitting systolic blood pressure.
-
Change from baseline in 24-hour ambulatory blood pressure monitoring parameters.
-
Change from baseline in heart rate.
Safety Assessments:
-
Adverse event monitoring.
-
Physical examinations.
-
12-lead ECGs.
-
Laboratory safety tests.
Comparative Efficacy in Angina Pectoris and Arrhythmias
There is a notable lack of published clinical trial data specifically evaluating the efficacy of this compound in the treatment of angina pectoris and cardiac arrhythmias. Established beta-blockers like propranolol and atenolol have demonstrated significant efficacy in reducing anginal attacks and improving exercise tolerance in patients with stable angina. Similarly, propranolol has been shown to be effective in suppressing ventricular arrhythmias.
Methodology for Assessing Efficacy in Angina Pectoris:
-
Primary Endpoints: Frequency of angina attacks, consumption of short-acting nitrates, and time to onset of angina during standardized exercise testing.
-
Secondary Endpoints: Exercise duration, time to 1mm ST-segment depression, and quality of life assessments.
-
Tools: Patient diaries, treadmill or bicycle ergometer exercise tests.
Methodology for Assessing Efficacy in Arrhythmias:
-
Primary Endpoint: Reduction in the frequency and complexity of arrhythmias as detected by ambulatory electrocardiographic (Holter) monitoring.
-
Secondary Endpoints: Symptom improvement and recurrence rates of specific arrhythmias.
-
Tools: 24- or 48-hour Holter monitoring to quantify premature ventricular contractions (PVCs), couplets, and non-sustained ventricular tachycardia.
Conclusion
This compound is a beta-1 selective blocker with proven antihypertensive efficacy. Based on indirect comparisons, its effect on blood pressure and heart rate appears to be in a similar range to that of established beta-blockers such as metoprolol, atenolol, and propranolol. However, the current body of evidence lacks direct, head-to-head comparative trials across the full spectrum of cardiovascular indications for which beta-blockers are prescribed. Further clinical research is warranted to definitively establish the comparative efficacy and safety profile of this compound in the management of angina pectoris and cardiac arrhythmias relative to current standards of care. The provided experimental protocols can serve as a framework for the design of such future investigations.
References
- 1. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoprolol in hypertension: an open evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A dose-response study of atenolol in mild to moderate hypertension in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pafenolol: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the proper disposal procedures for Pafenolol, a beta-adrenergic receptor antagonist. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Disposal Plan
The primary step in the proper disposal of this compound is to determine its classification as hazardous or non-hazardous waste according to the Resource Conservation and Recovery Act (RCRA) and any state or local regulations. Since a specific Safety Data Sheet (SDS) with this classification for this compound is not publicly available, it is imperative to consult with a licensed environmental waste management vendor for a definitive determination.
Key Procedural Steps:
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound be flushed down the sink or disposed of in the regular trash. This practice can lead to the contamination of water supplies.
-
Segregation of Waste: this compound waste should be segregated from other laboratory waste streams at the point of generation.
-
Consult a Licensed Waste Disposal Vendor: Engage with a certified hazardous waste disposal company to determine the appropriate waste stream for this compound. They can assist in profiling the waste to ensure it is handled in compliance with all federal, state, and local regulations.
-
Use Designated Waste Containers: Once the waste stream is identified, use the appropriate color-coded containers for accumulation.
-
Proper Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and any associated hazard warnings.
-
Secure Storage: Store waste containers in a secure, designated area away from general laboratory traffic and incompatible materials while awaiting pickup by the waste vendor.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Maintain Disposal Records: Keep detailed records of all this compound waste disposal, including dates, quantities, and the name of the disposal vendor.
Data Summary for Pharmaceutical Waste Disposal
The following table summarizes key information for the disposal of pharmaceutical waste, which should be applied to this compound.
| Parameter | Guideline |
| Regulatory Bodies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Environmental Agencies |
| Primary Disposal Regulation | Resource Conservation and Recovery Act (RCRA) |
| Hazardous Waste Container Color | Black |
| Non-Hazardous Waste Container Color | Blue |
| Recommended Disposal Method | Incineration at a permitted hazardous waste facility |
| Prohibited Disposal Methods | Flushing down the drain, disposal in regular trash |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were identified, the following general procedure for the disposal of a non-characterized pharmaceutical compound should be followed:
Methodology for the Segregation and Disposal of this compound Waste:
-
Point of Generation Segregation: Immediately upon generation, any waste containing this compound (e.g., unused compound, contaminated labware, PPE) must be placed in a designated, sealed container.
-
Waste Characterization: Contact a licensed environmental waste management vendor to initiate the waste characterization process. This may involve providing information on the chemical properties of this compound if available.
-
Container Selection and Labeling: Based on the vendor's guidance, select either a black (for hazardous) or blue (for non-hazardous) waste container. Label the container clearly as "this compound Waste" and include the date of accumulation.
-
Accumulation and Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste with the licensed vendor.
-
Manifesting and Record Keeping: Upon pickup, ensure a hazardous waste manifest (if applicable) is completed and signed. Retain a copy of the manifest for your records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Navigating the Safe Handling of Pafenolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pafenolol, a beta-adrenergic receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on information for structurally similar compounds and general guidance for handling potent pharmaceutical agents.
Disclaimer: The following information is intended as a general guide and should not be substituted for a formal risk assessment conducted by a qualified safety professional. A specific Safety Data Sheet (SDS) for this compound (CAS No. 80015-07-2) was not located in publicly available databases. The recommendations below are based on the safety profiles of similar beta-blockers and general principles of laboratory safety. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical compound.
Immediate Safety and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is crucial to minimize risk.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant. Use chemical splash goggles when there is a risk of splashing. |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Check for pinholes and tears before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Wear appropriate PPE, including gloves and a lab coat, when unpacking.
-
Verify the container label matches the order information.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Weighing and Aliquoting:
-
Whenever possible, perform these operations in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound to prevent cross-contamination.
-
Clean the work area thoroughly after each use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add this compound powder to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste disposal guidelines. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste stream. Do not dispose of in regular trash. |
| Aqueous Solutions Containing this compound | Consult your institution's EHS department for guidance on the disposal of aqueous pharmaceutical waste. Some jurisdictions may have specific regulations for beta-blocker disposal. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing key safety checkpoints.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Emergency Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Protocol
Caption: A step-by-step procedure for responding to a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
